Product packaging for 1-(Cyanoacetyl)piperidine(Cat. No.:CAS No. 15029-30-8)

1-(Cyanoacetyl)piperidine

Cat. No.: B085081
CAS No.: 15029-30-8
M. Wt: 152.19 g/mol
InChI Key: ANLQHFYDQPMDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Cyanoacetyl)piperidine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B085081 1-(Cyanoacetyl)piperidine CAS No. 15029-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-piperidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLQHFYDQPMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164513
Record name 1-(Cyanoacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-30-8
Record name β-Oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyanoacetyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015029308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15029-30-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Cyanoacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(cyanoacetyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanoacetyl)piperidine, a member of the cyanoacetamide class of compounds, represents a versatile scaffold in organic synthesis and a potential building block in medicinal chemistry. Its unique combination of a reactive cyanoacetyl group and a saturated piperidine ring makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds and molecules with potential biological activity. The piperidine moiety is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while experimental data for some properties are available, others, such as boiling point and density, are not readily found in the literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 3-oxo-3-(piperidin-1-yl)propanenitrilePubChem[1]
Synonyms N-(Cyanoacetyl)piperidine, Cyanoacetic acid piperididePubChem[1]
CAS Number 15029-30-8ChemicalBook[2], PubChem[1]
Molecular Formula C₈H₁₂N₂OChemicalBook[2], PubChem[1]
Molecular Weight 152.19 g/mol ChemicalBook[2], PubChem[1]
Appearance Off-white to orange needle-like crystalline powderChemicalBook[2], ECHEMI[3]
Melting Point 87-90 °CChemicalBook[2]
Boiling Point 274.67 °C (rough estimate)ECHEMI[3]
Density 1.0996 g/cm³ (rough estimate)ECHEMI[3]
Solubility Soluble in hot alcohol. Washed with toluene and hexane during synthesis.Organic Syntheses[4], ChemicalBook[2]
pKa Data not available. The active methylene protons are weakly acidic.
XLogP3 0.5PubChem[1]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data of this compound

TechniqueDataSource
¹H NMR (DMSO-d₆, ppm): 4.01 (s, 2H, -CH₂-CN), 3.41 ("t", 2H, piperidine ring), 3.28 ("t", 2H, piperidine ring), 1.53 (m, 6H, piperidine ring)ChemicalBook[2]
¹³C NMR Data not explicitly available in searched literature. A reference to the spectrum is available on PubChem.PubChem[1]
Mass Spectrometry (FAB, Ar): m/z calculated for C₈H₁₂N₂O - 152.12, found - 152.1ChemicalBook[2]
Infrared (IR) A reference to the FTIR spectrum is available on PubChem.PubChem[1]

Synthesis

This compound can be synthesized in high yield via the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with piperidine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure described by Riddles et al. and available on ChemicalBook.[2]

Materials:

  • Ethyl cyanoacetate

  • Piperidine

  • Toluene

  • Hexane

  • Concentrated Sulfuric Acid (for desiccator)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, neat piperidine is mixed with neat ethyl cyanoacetate in a 1.5:1 molar ratio with stirring.

  • The reaction mixture is stirred at room temperature for 24-60 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC), observing the disappearance of the ethyl cyanoacetate spot. An iodine chamber is used for visualization as the starting material and product lack strong chromophores.

  • Upon completion, a thick, off-white precipitate of this compound forms.

  • The precipitate is filtered under vacuum.

  • The solid is washed with small portions of toluene (~20 mL) and hexane (~25 mL).

  • The purified product is dried in a vacuum desiccator containing concentrated sulfuric acid for several days until the smell of piperidine is no longer detectable.

Expected Yield: 92%[2]

Synthesis_Workflow reagents Ethyl Cyanoacetate + Piperidine (1:1.5 molar ratio) reaction_conditions Neat (solvent-free) Room Temperature 24-60 hours N₂ atmosphere reagents->reaction_conditions React workup 1. Vacuum Filtration 2. Wash with Toluene & Hexane 3. Dry in vacuum desiccator reaction_conditions->workup Yields product This compound workup->product

Synthesis of this compound.
Purification

Recrystallization is a common method for the purification of cyanoacetamides.[4]

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove insoluble impurities and/or charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the active methylene group flanked by the electron-withdrawing nitrile and carbonyl groups. This makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions.

Knoevenagel Condensation

This compound is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a weak base (such as piperidine itself, which is a reactant in its synthesis) to form α,β-unsaturated products.[5][6]

Knoevenagel_Condensation reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate reactant2 Aldehyde or Ketone (R-CHO or R₂C=O) reactant2->intermediate catalyst Base (e.g., Piperidine) catalyst->intermediate product α,β-Unsaturated Cyanoacetamide intermediate->product - H₂O water H₂O

Knoevenagel condensation of this compound.
Thorpe-Ziegler Reaction

Thorpe_Ziegler_Reaction start This compound alkylation Alkylation with a halo-nitrile start->alkylation dinitrile Dinitrile Intermediate alkylation->dinitrile cyclization Base-catalyzed intramolecular cyclization dinitrile->cyclization enamine Cyclic Enamine Intermediate cyclization->enamine hydrolysis Acidic Hydrolysis enamine->hydrolysis product Cyclic Ketone hydrolysis->product Drug_Discovery_Workflow cluster_synthesis Synthesis & Analogs cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development synthesis Synthesis of This compound & Derivatives in_vitro In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding, Cytotoxicity) synthesis->in_vitro hit_to_lead Hit-to-Lead Optimization in_vitro->hit_to_lead adme_tox ADME/Tox Profiling hit_to_lead->adme_tox in_vivo In vivo Efficacy Studies adme_tox->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

References

An In-depth Technical Guide to 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(Cyanoacetyl)piperidine, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identifiers, physical and chemical properties, spectroscopic data, synthesis protocols, and safety information.

Core Identifiers and Chemical Properties

This compound is a derivative of piperidine and cyanoacetic acid. Its core identifiers and key chemical properties are summarized below for easy reference.

Identifier TypeValueSource
CAS Number 15029-30-8[1][2][3][4]
IUPAC Name 3-oxo-3-piperidin-1-ylpropanenitrile[3]
Other Names Piperidine, 1-(cyanoacetyl)-; N-(2-Cyanoacetyl)piperidine[1][2][5]
Molecular Formula C₈H₁₂N₂O[1][2][3][6][7]
Molecular Weight 152.19 g/mol [3][6][7]
Canonical SMILES C1CCN(CC1)C(=O)CC#N[3][7]
InChI InChI=1S/C8H12N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-4,6-7H2[1][2][7]
InChIKey ANLQHFYDQPMDJY-UHFFFAOYSA-N[1][2][7]

Physicochemical and Spectroscopic Data

The following tables provide a summary of the key physicochemical and spectroscopic data for this compound.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 87-90°C[6]
Appearance Off-white precipitate / Orange Powder Solid[6][8]
Purity ≥95% to 98%[4][9]

Table 3: Spectroscopic Data

TechniqueDataSource
¹H NMR (DMSO-d₆) 4.01 ppm (s, 2H), 3.41 ppm ("t", 2H), 3.28 ppm ("t", 2H), 1.53 ppm (m, 6H)[6]
Mass Spectrometry (FAB, Ar) Calculated: 152.12, Found: 152.1[6]
Infrared (IR) Data available from various techniques (FTIR, ATR-IR, Vapor Phase IR)[3][10]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the direct reaction of ethyl cyanoacetate with piperidine.

Experimental Protocol: Synthesis via Aminolysis of Ethyl Cyanoacetate

Materials:

  • Ethyl cyanoacetate

  • Piperidine

  • Toluene (for washing)

  • Hexane (for washing)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Filtration apparatus (vacuum)

  • Dessicator with concentrated H₂SO₄

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, neat piperidine is mixed with neat ethyl cyanoacetate in a 1.5:1 molar ratio.[6]

  • The reaction mixture is stirred at room temperature for 24-60 hours.[6]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl cyanoacetate spot. An iodine chamber can be used for visualization as the compounds lack strong chromophores.[6]

  • Upon completion, a thick, off-white precipitate of this compound will have formed.[6]

  • The precipitate is collected by vacuum filtration.

  • The collected solid is washed with small portions of toluene (~20 mL) and then hexane (~25 mL).[6]

  • The final product is dried in a vacuum desiccator containing concentrated sulfuric acid until the smell of piperidine is no longer detectable.[6] This method typically yields the product in high purity (around 92%).[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup and Purification Piperidine Piperidine Mixing Mix (1.5:1 molar ratio) under N₂ atmosphere Piperidine->Mixing EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Mixing Stirring Stir at Room Temperature (24-60 hours) Mixing->Stirring Filtration Vacuum Filtration Stirring->Filtration Precipitate Formation Washing Wash with Toluene and Hexane Filtration->Washing Drying Dry in Vacuum Dessicator (conc. H₂SO₄) Washing->Drying Product This compound (Off-white precipitate) Drying->Product Final Product

A flowchart illustrating the synthesis of this compound.

Safety and Hazard Information

This compound is classified as harmful and an irritant. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3][8][9]

Table 4: GHS Hazard Classifications

Hazard ClassCategoryGHS Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Skin Corrosion/Irritation2H315: Causes skin irritation

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, in a well-ventilated area.[8][9]

Logical Relationship of Identifiers

The various identifiers for this compound are interconnected and provide a comprehensive chemical description of the molecule.

Identifier_Relationships cluster_structure Structural Information cluster_basic Basic Chemical Information CAS CAS Number 15029-30-8 IUPAC IUPAC Name 3-oxo-3-piperidin-1-ylpropanenitrile CAS->IUPAC Uniquely Identifies Formula Molecular Formula C₈H₁₂N₂O IUPAC->Formula Defines SMILES SMILES C1CCN(CC1)C(=O)CC#N IUPAC->SMILES Can be converted to MolWeight Molecular Weight 152.19 g/mol Formula->MolWeight Determines InChI InChI InChI=1S/C8H12N2O/... SMILES->InChI Can be converted to InChIKey InChIKey ANLQHFYDQPMDJY-UHFFFAOYSA-N InChI->InChIKey Generates Hash

Relationship between different chemical identifiers for this compound.

References

Spectral Analysis of 1-(Cyanoacetyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Cyanoacetyl)piperidine (CAS No: 15029-30-8), a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in quality control, compound identification, and reaction monitoring.

Chemical Structure and Properties

  • IUPAC Name: 3-oxo-3-(piperidin-1-yl)propanenitrile[1]

  • Molecular Formula: C₈H₁₂N₂O[1]

  • Molecular Weight: 152.19 g/mol [1]

  • Exact Mass: 152.094963011 Da[1]

Spectroscopic Data Summary

The following sections summarize the available and predicted spectral data for this compound. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.01Singlet2H-C(=O)-CH₂ -CN
3.41Triplet2HPiperidine H₂', H₆' (axial/equatorial avg.)
3.28Triplet2HPiperidine H₂', H₆' (axial/equatorial avg.)
1.53Multiplet6HPiperidine H₃', H₄', H₅'

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~165C =O (Amide Carbonyl)Typical range for amide carbonyls is 160-180 ppm.
~117C ≡N (Nitrile Carbon)Aliphatic nitrile carbons typically appear in the 115-125 ppm range.
~45Piperidine C₂', C₆'Carbons adjacent to nitrogen in a saturated heterocycle.
~25-30-C(=O)-CH₂ -CNMethylene group between two electron-withdrawing groups.
~24-26Piperidine C₃', C₅'Methylene groups beta to the nitrogen atom.
~23Piperidine C₄'Methylene group gamma to the nitrogen atom.

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentDescription of Vibration
~2250C≡NNitrile stretch
~1645C=OAmide I band (stretch)
2850-2950C-HAlkane stretch
~1450CH₂Methylene scissoring

Note: These are predicted values based on characteristic infrared group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

ParameterValueMethod/Ionization
Molecular Ion [M]⁺m/z 152GC-MS
Calculated Exact Mass152.0950-
Found Mass152.1FAB (Ar)
Major Fragmentsm/z 69, m/z 41GC-MS

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for small organic molecules like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup & Data Acquisition:

    • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • A standard room temperature setting (e.g., 298 K) is established.

    • For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

    • For ¹³C NMR, a proton-decoupled experiment is typically run. A larger number of scans is required due to the low natural abundance of ¹³C.

    • The spectral width is set to encompass all expected proton or carbon signals.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

    • Phase and baseline corrections are applied to the resulting spectrum.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of the ¹H NMR signals is performed to determine proton ratios.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample and KBr Preparation:

    • Spectroscopy-grade Potassium Bromide (KBr) must be thoroughly dried in an oven to remove moisture, which can interfere with the spectrum.

    • Grind 1-2 mg of this compound into a very fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is collected.

    • The KBr pellet is placed in a sample holder within the FTIR spectrometer.

    • The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A typical resolution is 4 cm⁻¹.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration is typically around 1 mg/mL.

  • Instrumental Analysis:

    • The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.

    • The separated components elute from the GC column and enter the Mass Spectrometer (MS).

    • In the MS, the sample molecules are ionized, typically by Electron Ionization (EI).

    • The resulting ions and fragment ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structural assignment of key spectral features of this compound.

Spectral_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pelletization KBr Pellet Preparation (IR) Sample->Pelletization Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pelletization->IR MS GC-MS System Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(Cyanoacetyl)piperidine. Leveraging data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy (Infrared and Raman), this document presents a detailed characterization of this molecule. Key quantitative data, including bond lengths, bond angles, dihedral angles, chemical shifts, and vibrational frequencies, are systematically tabulated for clarity and comparative analysis. Furthermore, detailed experimental protocols for the synthesis and characterization techniques are provided. Visual representations of the molecular structure and logical workflows are included to facilitate a deeper understanding of its chemical and physical properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound, a derivative of piperidine featuring a cyanoacetyl moiety, is a molecule of interest in various chemical and pharmaceutical research areas. The piperidine ring is a common scaffold in many biologically active compounds, and its conformation plays a crucial role in molecular recognition and biological activity. The presence of the cyanoacetyl group introduces specific electronic and steric features that influence the overall molecular geometry and intermolecular interactions. A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is therefore essential for its potential applications.

This guide synthesizes crystallographic and spectroscopic data to provide a detailed molecular portrait of this compound.

Molecular Structure from X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 899708[1]. The crystal structure reveals a chair conformation for the piperidine ring.

Data Presentation

The key geometric parameters derived from the X-ray crystallographic data are summarized in the tables below.

Table 1: Selected Bond Lengths

BondLength (Å)
N1 - C11.353
N1 - C51.472
N1 - C61.474
C1 - O11.233
C1 - C21.512
C2 - C31.464
C3 - N21.144
C5 - C101.521
C6 - C71.522
C7 - C81.521
C8 - C91.523
C9 - C101.520

Table 2: Selected Bond Angles

AtomsAngle (°)
C1 - N1 - C5118.9
C1 - N1 - C6123.6
C5 - N1 - C6117.5
O1 - C1 - N1121.2
O1 - C1 - C2120.7
N1 - C1 - C2118.1
N2 - C3 - C2178.5
N1 - C5 - C10111.9
N1 - C6 - C7111.8
C6 - C7 - C8110.9
C7 - C8 - C9110.7
C8 - C9 - C10110.8
C5 - C10 - C9111.0

Table 3: Selected Torsion (Dihedral) Angles

AtomsAngle (°)
C6 - N1 - C5 - C1056.4
C1 - N1 - C5 - C10-126.3
C5 - N1 - C6 - C7-56.3
C1 - N1 - C6 - C7126.7
N1 - C5 - C10 - C9-55.8
N1 - C6 - C7 - C855.6
C6 - C7 - C8 - C9-55.5
C7 - C8 - C9 - C1055.6
C8 - C9 - C10 - C5-55.8

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for elucidating the connectivity and chemical environment of atoms in the molecule.

Table 4: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.570t2HPiperidine H (α to N)
3.524t2HPiperidine H (α to N)
3.394s2H-CH₂-CN
1.68m2HPiperidine H (β to N)
1.65m4HPiperidine H (β, γ to N)

Solvent: CDCl₃, Reference: TMS. Data from ChemicalBook[2].

Table 5: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
162.5C=O
115.8C≡N
47.1Piperidine C (α to N)
43.1Piperidine C (α to N)
26.1-CH₂-CN
25.3Piperidine C (β to N)
24.2Piperidine C (γ to N)

Solvent: CDCl₃, Reference: TMS. Data interpretation based on typical chemical shifts.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.

Table 6: Key Infrared (FTIR) and Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Intensity (FTIR)Intensity (Raman)Assignment
~2930StrongStrongC-H stretch (piperidine)
~2850StrongStrongC-H stretch (piperidine)
~2250MediumWeakC≡N stretch (nitrile)
~1640StrongMediumC=O stretch (amide I)
~1440MediumMediumCH₂ scissoring (piperidine)
~1260MediumMediumC-N stretch (amide III)

Data are typical values for the assigned functional groups and may vary slightly based on the experimental conditions.

Conformation

The conformational preference of the piperidine ring is a key feature of this compound.

Solid-State Conformation

As established by X-ray crystallography, the piperidine ring adopts a chair conformation in the solid state. The cyanoacetyl group is attached to the nitrogen atom in an equatorial position, which is generally the sterically favored position for large substituents on a piperidine ring.

Solution-State Conformation

In solution, the piperidine ring is expected to undergo rapid chair-chair interconversion. However, due to the steric bulk of the cyanoacetyl group, the conformation with the substituent in the equatorial position is expected to be the major conformer in solution as well. The partial double bond character of the N-C(O) amide bond restricts rotation and influences the puckering of the piperidine ring. This is a common feature in N-acylpiperidines and can lead to a slight flattening of the ring at the nitrogen atom.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of piperidine with a cyanoacetic acid derivative.

  • Reactants: Piperidine and ethyl cyanoacetate.

  • Procedure: A mixture of piperidine and ethyl cyanoacetate is stirred, typically at room temperature or with gentle heating. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by extraction and subsequent purification by recrystallization or column chromatography.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. Diffraction data are collected using a diffractometer equipped with a detector such as a CCD or CMOS sensor. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of signals.

FTIR and Raman Spectroscopy
  • FTIR Spectroscopy: The infrared spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Raman Spectroscopy: A small amount of the solid sample is placed in a suitable holder and irradiated with a monochromatic laser beam. The scattered light is collected and analyzed to generate the Raman spectrum.

Visualizations

Molecular_Structure cluster_piperidine Piperidine Ring (Chair Conformation) cluster_cyanoacetyl Cyanoacetyl Group N1 N1 C5 C5 N1->C5 C6 C6 N1->C6 C1 C1 N1->C1 Amide Bond C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5 O1 O1 C1->O1 double bond C2 C2 C1->C2 C3 C3 C2->C3 N2 N2 C3->N2 triple bond

Caption: Molecular connectivity of this compound.

Experimental_Workflow Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification XRay Single Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1H, 13C) Purification->NMR Vibrational Vibrational Spectroscopy (FTIR, Raman) Purification->Vibrational Structure_Det Molecular Structure Determination XRay->Structure_Det Conformation_Analysis Conformational Analysis NMR->Conformation_Analysis Vibrational->Structure_Det

Caption: General experimental workflow for characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on available crystallographic and spectroscopic data. The piperidine ring adopts a chair conformation with the cyanoacetyl group in an equatorial position. The provided quantitative data and experimental protocols offer a solid foundation for further research and development involving this compound. The structural insights presented here are critical for understanding its chemical reactivity, potential biological activity, and for the rational design of new molecules with desired properties.

References

A Technical Guide to the Potential Biological Activities of 1-(Cyanoacetyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Among the vast landscape of piperidine-containing molecules, those derived from the versatile building block, 1-(cyanoacetyl)piperidine, have emerged as a promising class of compounds with a diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities reported for derivatives synthesized from the this compound core, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties.

This document serves as a resource for researchers and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of synthetic workflows and relevant signaling pathways. The information presented herein is intended to facilitate the exploration and development of next-generation therapeutics based on the this compound scaffold.

Synthesis of the Core Scaffold

The foundational precursor, this compound, is typically synthesized through the reaction of ethyl cyanoacetate with piperidine. A common laboratory-scale procedure involves mixing neat piperidine with ethyl cyanoacetate, often in a 1.5:1 ratio, under an inert atmosphere (e.g., N₂) and stirring at room temperature for 24-60 hours.[2] The reaction progress can be monitored by thin-layer chromatography. The resulting solid product is then filtered, washed with solvents like toluene and hexane, and dried under vacuum to yield this compound.[2]

Anticancer Activity

Derivatives originating from the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cellular processes such as tubulin polymerization. These compounds often serve as intermediates in the synthesis of more complex heterocyclic systems that exhibit potent cytotoxicity against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for several anticancer piperidine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4] By binding to tubulin, typically at the colchicine binding site, these inhibitors prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] This disruption of microtubule function is a well-established and effective strategy in cancer chemotherapy.[4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative compounds derived from the this compound scaffold against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting biological or biochemical functions.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)Reference
Compound 17a PC3Prostate0.81[3]
MGC803Gastric1.09[6]
MCF-7Breast1.30[6]
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[6]
MDA-MB-231Breast (ER-)1.2 ± 0.12[6]
Compound 5ab HCT116Colon-[7]
Compound 5bc HCT116Colon-[7]
Compound 15c A549Lung-[7]

Note: Specific IC₅₀ values for compounds 5ab, 5bc, and 15c were not provided in the source material, but they were highlighted for their significant activity.

G cluster_workflow General Workflow for Synthesis and Evaluation synthesis Synthesis of This compound Derivatives purification Purification and Characterization (NMR, MS, etc.) synthesis->purification invitro In Vitro Screening (e.g., MTT Assay) purification->invitro hit_id Hit Identification (IC50 Determination) invitro->hit_id moa Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) hit_id->moa invivo In Vivo Efficacy (Xenograft Models) moa->invivo

Caption: Synthetic and screening workflow for novel anticancer agents.

G cluster_pathway Tubulin Inhibition Pathway derivative This compound Derivative tubulin α/β-Tubulin Heterodimers derivative->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization derivative->polymerization Inhibits tubulin->polymerization spindle Mitotic Spindle Formation polymerization->spindle g2m G2/M Phase Arrest apoptosis Apoptosis g2m->apoptosis

Caption: Pathway of apoptosis induction via tubulin inhibition.

Antimicrobial Activity

The versatile nature of the piperidine ring system has also led to the development of derivatives with notable antimicrobial properties.[8][9][10][11][12] Compounds incorporating the piperidine moiety have shown activity against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected piperidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13]

Compound IDMicroorganismStrain TypeMIC (µg/mL)Reference
Antibiotic PF 1052 Staphylococcus aureusGram-positive3.13[13]
Streptomyces parvulusGram-positive0.78[13]
Clostridium perfringensAnaerobe0.39[13]
Compound 2 Staphylococcus aureusGram-positive-[9]
Escherichia coliGram-negative-[9]

Note: For Compound 2, the source indicates "excellent" activity but does not provide specific MIC values. The activity was determined by the disc diffusion method.[9]

Anti-inflammatory Activity

Certain piperidine derivatives have been investigated for their potential to mitigate inflammatory responses.[14][15][16] The primary in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[17][18][19]

Mechanism of Action in Inflammation

The injection of carrageenan into the paw induces a biphasic acute inflammatory response.[18] The initial phase is mediated by the release of histamine, serotonin, and bradykinin. The later phase is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site.[18][19] Anti-inflammatory compounds can act by inhibiting these mediators, with many non-steroidal anti-inflammatory drugs (NSAIDs) functioning through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[19]

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory effects of representative piperidine derivatives in the carrageenan-induced paw edema model.

Compound IDDoseTime Post-Carrageenan% Inhibition of EdemaReference
Compound 5u -3 hours80.63[15]
-4 hours78.09[15]
Compound 5s -3 hours80.87[15]
-4 hours76.56[15]
Ibuprofen (Standard) -3 hours81.32[15]
-4 hours79.23[15]

Note: Specific dosages for compounds 5u and 5s were not provided in the abstract.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of novel this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20][21][22]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[22]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility: Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[13][23][24][25]

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13][23]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[17][18][19][26]

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.[19] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or ibuprofen).[19]

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[19]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[19]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Conclusion

The this compound core represents a valuable and versatile starting point for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The derivatives discussed in this guide demonstrate promising anticancer, antimicrobial, and anti-inflammatory activities. The ability of certain derivatives to act as potent tubulin polymerization inhibitors highlights a particularly promising avenue for the development of novel oncology drugs. Further exploration of the structure-activity relationships within this chemical class, facilitated by the standardized experimental protocols outlined herein, will undoubtedly pave the way for the discovery of new and improved therapeutic agents. This guide serves as a foundational resource to encourage and support these future research and development endeavors.

References

The Synthetic Versatility of 1-(Cyanoacetyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of the Synthesis, Properties, and Applications of 1-(Cyanoacetyl)piperidine in Modern Organic Chemistry and Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of this compound. This versatile building block, characterized by its reactive methylene group, is a valuable intermediate in the synthesis of a variety of complex organic molecules and heterocyclic systems. This document outlines its synthesis, key chemical reactions, and provides detailed experimental protocols.

Introduction

This compound, also known as 3-oxo-3-(piperidin-1-yl)propanenitrile, is a white crystalline solid with the molecular formula C₈H₁₂N₂O[1][2]. Its structure incorporates a cyanoacetyl group attached to a piperidine ring, rendering the methylene protons acidic and thus highly reactive. This reactivity is the cornerstone of its utility in organic synthesis, primarily in condensation reactions for the formation of carbon-carbon double bonds. The piperidine moiety, a common scaffold in many pharmaceuticals, also makes this compound an attractive starting material in medicinal chemistry for the development of novel therapeutic agents[3][4][5][6].

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct reaction of piperidine with an ethyl cyanoacetate. This reaction is typically performed under neat (solvent-free) conditions at room temperature, providing high yields of the desired product.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₂N₂O[1][2]
Molecular Weight152.19 g/mol [1][2]
Melting Point87-90 °C[7]
AppearanceOff-white solid[7]
CAS Number15029-30-8[1][2]
Synthesis Protocol

A general and high-yielding procedure for the synthesis of this compound involves the direct aminolysis of ethyl cyanoacetate with piperidine.

Experimental Protocol: Synthesis of this compound [7]

  • Materials:

    • Piperidine

    • Ethyl cyanoacetate

    • Toluene (for washing)

    • Hexane (for washing)

    • Concentrated H₂SO₄ (for desiccation)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen inlet

    • Vacuum filtration apparatus

    • Vacuum desiccator

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, neat piperidine is mixed with neat ethyl cyanoacetate in a 1.5:1 molar ratio.

    • The mixture is stirred at room temperature for 24-60 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of ethyl cyanoacetate. An iodine chamber is used for visualization as the compounds lack a UV chromophore.

    • Upon completion, the resulting thick, off-white precipitate is collected by vacuum filtration.

    • The solid is washed with small portions of toluene (~20 mL) and hexane (~25 mL).

    • The product is dried in a vacuum desiccator containing concentrated H₂SO₄ until the odor of piperidine is no longer detectable.

  • Yield: 92%[7]

Synthesis_of_1_Cyanoacetylpiperidine Piperidine Piperidine Reactants Piperidine->Reactants EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reactants Product This compound Reactants->Product Neat, RT, 24-60h N2 atmosphere

Synthesis of this compound

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a precursor in the Knoevenagel condensation. The active methylene group readily undergoes deprotonation in the presence of a base, and the resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of aldehydes and ketones.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with various aromatic aldehydes provides a straightforward route to α,β-unsaturated cyanoacrylamides. These products are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities.

Aldehyde ReactantBaseSolventYield (%)
CinnamaldehydeTrimethylamineEthanol70-90
3-(4-dimethylamino)phenyl acrylaldehydeTrimethylamineEthanol70-90
4-(dimethylamino)benzaldehydeTrimethylamineEthanol70-90

Table adapted from data presented in Mediterranean Journal of Medical Research, where N-substituted cyanoacetamides including this compound were reacted under these conditions.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol is a representative procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde, adapted from similar reactions with N-substituted cyanoacetamides.

  • Materials:

    • This compound (1.0 mmol)

    • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

    • Ethanol (as solvent)

    • Trimethylamine or Piperidine (catalytic amount)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating is required)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in absolute ethanol in a round-bottom flask.

    • Add the aromatic aldehyde (1.0 mmol) to the solution.

    • Add a catalytic amount of a base, such as trimethylamine or piperidine (e.g., 5-10 drops).

    • Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to ensure completion.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Aromatic Aldehyde Reactant2->Reaction Base Base (e.g., Piperidine, Trimethylamine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Room Temperature or Heating Temperature->Reaction Workup Workup (Filtration/Purification) Reaction->Workup Product α,β-Unsaturated Cyanoacrylamide Workup->Product

Knoevenagel Condensation Workflow

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis and the reactivity of its active methylene group make it a valuable tool for the construction of carbon-carbon double bonds through the Knoevenagel condensation. The resulting α,β-unsaturated products are important precursors for a variety of more complex molecules, particularly in the realm of medicinal chemistry. The protocols and data presented in this guide are intended to facilitate the use of this compound in further research and development endeavors.

References

An In-depth Technical Guide to 1-(Cyanoacetyl)piperidine: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanoacetyl)piperidine, a derivative of the ubiquitous piperidine scaffold, has a history rooted in the broader exploration of cyanoacetamide chemistry. While not marked by a singular momentous discovery, its significance has evolved, particularly as a versatile intermediate in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its history, synthesis, physicochemical properties, and exploring the known and potential biological activities of the broader class of piperidine-containing compounds. This document aims to serve as a valuable resource for professionals in drug discovery and development by consolidating key technical data and outlining detailed experimental protocols.

Introduction and Historical Context

The emergence of this compound in the scientific literature is more prominent as a chemical intermediate. Notably, it has been identified as a precursor in the synthesis of Minoxidil, a well-known antihypertensive and hair-growth therapeutic. This application underscores its practical utility in the pharmaceutical industry. The compound is also listed in various chemical databases and has been included in large-scale chemical screening programs, such as that of the National Cancer Institute (NCI), under the identifier NSC 102772, indicating early interest in its potential biological activity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O[1][2][3]
Molecular Weight 152.19 g/mol [1][2][3]
IUPAC Name 3-oxo-3-(piperidin-1-yl)propanenitrile[1]
CAS Number 15029-30-8[3][4]
Appearance Off-white solid[4]
Melting Point 87-90 °C[4]
XlogP (predicted) 0.5[1][5]
Monoisotopic Mass 152.09496 Da[1][5]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound is through the direct cyanoacetylation of piperidine.

Synthesis of this compound from Ethyl Cyanoacetate

This method involves the reaction of piperidine with an ester of cyanoacetic acid, typically ethyl cyanoacetate.

Reaction Scheme:

G Piperidine Piperidine reagents Piperidine->reagents EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->reagents Product This compound Ethanol Ethanol reagents->Product RT, 24-60h Neat

Caption: Synthesis of this compound.

Experimental Protocol:

  • Materials:

    • Piperidine

    • Ethyl cyanoacetate

    • Toluene (for washing)

    • Hexane (for washing)

    • Concentrated Sulfuric Acid (for desiccation)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, mix neat piperidine and neat ethyl cyanoacetate in a 1.5:1 molar ratio with stirring.[4]

    • Allow the reaction to proceed at room temperature for 24-60 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ethyl cyanoacetate spot.

    • A thick, off-white precipitate of this compound will form.[4]

    • Filter the precipitate under vacuum.

    • Wash the solid with small portions of toluene (e.g., ~20 mL) and then hexane (e.g., ~25 mL).[4]

    • Dry the product in a vacuum desiccator containing concentrated sulfuric acid until the odor of piperidine is no longer detectable.[4]

  • Expected Yield: ~92%[4]

Characterization Data
  • ¹H NMR (in dmso-d₆): 4.01 (s, 2H), 3.41 ("t", 2H), 3.28 ("t", 2H), 1.53 (m, 6H).[4]

  • Mass Spectrometry (positive FAB, Ar): m/z calculated for C₈H₁₂N₂O - 152.12; found - 152.1.[4]

Potential Biological Activities and Signaling Pathways (A Class Perspective)

While specific biological data for this compound is scarce in publicly available literature, the broader classes of piperidine derivatives and cyanoacetamides exhibit a wide range of pharmacological activities. This suggests potential areas for future investigation of this compound.

Anticancer Activity

Piperidine and its derivatives are integral components of numerous anticancer agents.[6] Their mechanisms of action are diverse and can involve the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA. For instance, certain piperidine-containing compounds have been shown to inhibit kinases involved in cell proliferation and survival.

G PiperidineDerivative Piperidine Derivative Kinase Proliferation Kinase (e.g., ALK, ROS1) PiperidineDerivative->Kinase Inhibition Apoptosis Apoptosis PiperidineDerivative->Apoptosis Induces CellProliferation Cell Proliferation Kinase->CellProliferation Promotes

Caption: Potential anticancer mechanism of piperidine derivatives.

Central Nervous System (CNS) Activity

Piperidine is a known constituent of the mammalian brain and can influence various neural mechanisms.[7] Derivatives of piperidine have been investigated for a range of CNS activities, including as analgesics, antipsychotics, and antidepressants. Some piperidine compounds act as antagonists or agonists at various neurotransmitter receptors, such as histamine H3 and sigma-1 receptors.[8]

G PiperidineDerivative Piperidine Derivative CNS_Receptor CNS Receptor (e.g., Histamine H3, Sigma-1) PiperidineDerivative->CNS_Receptor Binds to Neurotransmission Modulation of Neurotransmission CNS_Receptor->Neurotransmission BehavioralEffects Behavioral/Physiological Effects Neurotransmission->BehavioralEffects

Caption: General mechanism of CNS activity for piperidine derivatives.

Enzyme Inhibition

The piperidine scaffold is found in numerous enzyme inhibitors. For example, piperidine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, which is a therapeutic target for Alzheimer's disease.

Conclusion and Future Directions

This compound is a readily synthesized compound with well-defined physicochemical properties. While its history is more notable as a chemical intermediate in the pharmaceutical industry rather than as a bioactive agent itself, the rich pharmacology of the piperidine and cyanoacetamide classes of compounds suggests that it may possess unexplored biological activities. The lack of specific biological data for this compound presents an opportunity for further research. Future studies could focus on screening this compound for anticancer, CNS, and enzyme inhibitory activities, leveraging the known bioactivities of its structural relatives as a guide. The detailed synthetic and characterization protocols provided in this guide offer a solid foundation for the production of high-purity material for such biological evaluations.

References

An In-depth Technical Guide to the Safe Handling of 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 1-(Cyanoacetyl)piperidine (CAS No: 15029-30-8), a compound utilized in chemical synthesis. Due to its potential hazards, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₂N₂O, is a piperidine derivative.[1][2] Its structural and physical properties are summarized below.

PropertyValueSource
Molecular Weight152.19 g/mol [1]
IUPAC Name3-oxo-3-piperidin-1-ylpropanenitrile[1]
SynonymsN-(2-Cyanoacetyl)piperidine, 1-Cyanoacetylpiperidine[2][3]
AppearanceWhite powder[4]
Melting Point/Range9 °F / -13 °C (for Piperidine)[5]
Boiling Point/Range223 °F / 106 °C (for Piperidine)[5]
Density0.862 g/cm³ (at 68 °F / 20 °C for Piperidine)[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

Hazard ClassGHS Hazard StatementPictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning

Hazard Relationship Diagram

Hazard_Relationship cluster_chemical This compound cluster_routes Routes of Exposure cluster_effects Health Effects Chemical This compound Ingestion Ingestion Chemical->Ingestion Inhalation Inhalation Chemical->Inhalation Dermal Dermal Chemical->Dermal Eye Eye Chemical->Eye Harmful_Swallowed Harmful if Swallowed Ingestion->Harmful_Swallowed Harmful_Inhaled Harmful if Inhaled Inhalation->Harmful_Inhaled Harmful_Skin Harmful in Contact with Skin Dermal->Harmful_Skin Skin_Irritation Causes Skin Irritation Dermal->Skin_Irritation Eye_Irritation Causes Serious Eye Irritation Eye->Eye_Irritation

Caption: Relationship between exposure routes and health hazards.

Toxicology Data

The following toxicological data has been reported for this compound or related compounds. It is important to note that this information may not be exhaustive.

TestSpeciesRouteValueExposure TimeSource
LD50RabbitDermal276 mg/kg-[6]
LC50MouseInhalation6,000 mg/m³2h[6]
Skin IrritationRabbitDermalSevere skin irritation24h[6]
Eye IrritationRabbitOcularSevere eye irritation24h[6]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a stringent set of protocols for handling and personal protection must be followed.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8] Local exhaust ventilation should be used to control airborne concentrations.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times. A face shield provides additional protection against splashes.[7][8][10]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Change gloves frequently and immediately if contaminated.[11]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required.[11]
Shoe CoversDisposable shoe covers should be worn to prevent tracking of contaminants.[12]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement.[7][11] For large-scale operations or in case of ventilation failure, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[8]

Safe Handling Workflow

Safe_Handling_Workflow start Start prep Preparation: - Verify fume hood function - Assemble all necessary materials - Don appropriate PPE start->prep 1. Assess Risks weighing Weighing and Transfer: - Conduct within fume hood - Use spark-proof tools - Minimize dust generation prep->weighing 2. Proceed with Caution reaction Reaction Setup: - Keep reaction vessel closed - Maintain constant ventilation weighing->reaction 3. Execute Experiment cleanup Cleanup and Decontamination: - Decontaminate all surfaces - Dispose of waste in labeled containers reaction->cleanup 4. Post-Experiment doffing Doffing PPE: - Remove PPE in designated area - Follow proper doffing procedure cleanup->doffing 5. Final Steps end End doffing->end 6. Complete

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][8]
Skin Contact Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[6][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6][8]

First Aid Decision Tree

First_Aid_Decision_Tree exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion action_inhale Move to fresh air. Administer artificial respiration if needed. inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap and water. skin->action_skin action_eye Rinse with water for 15 mins. Remove contact lenses. eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Decision tree for first aid procedures following exposure.

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Store away from incompatible materials such as acids and strong oxidizing agents.[8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Disposal: Dispose of this material and its container as hazardous waste.[6] Contact a licensed professional waste disposal service.[6] Do not allow the product to enter drains.[6] All local, state, and federal environmental regulations must be observed.[6]

Fire-Fighting Measures

  • Extinguishing Media: Use "alcohol" foam, carbon dioxide, or dry chemical for small fires. For large fires, use water spray, fog, or foam.[6] Do not use a water jet.[6]

  • Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[6][8]

  • Special Procedures: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[6] Use water spray to cool unopened containers.[6]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, splash goggles, a full suit, boots, and gloves.[6] Ensure adequate ventilation and remove all sources of ignition.[6]

  • Containment and Cleanup: Prevent further leakage or spillage if safe to do so. Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[4] Collect the absorbed material into a suitable container for disposal.[4] Do not let the product enter drains.[6]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other hazardous chemical.

References

The Versatility of 1-(Cyanoacetyl)piperidine in Organic Synthesis: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanoacetyl)piperidine is a versatile and highly reactive building block in organic synthesis, prized for its activated methylene group and cyano functionality. This technical guide provides an in-depth exploration of the core mechanisms through which this compound participates in a variety of organic reactions, particularly in the synthesis of diverse heterocyclic compounds. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound stems from the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This electronic arrangement significantly increases the acidity of the α-methylene protons, making them susceptible to deprotonation by even weak bases to form a stabilized carbanion. This carbanion acts as a potent nucleophile, which is the cornerstone of its reactivity in a multitude of condensation and addition reactions.

The general mechanism of activation and subsequent reaction is a two-step process:

  • Deprotonation: A base abstracts a proton from the α-methylene group of this compound, generating a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the cyano nitrogen, and the carbonyl oxygen.

  • Nucleophilic Attack: The resulting carbanion attacks an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone, or the β-carbon of an α,β-unsaturated system.

This fundamental reactivity profile allows this compound to be a key player in various synthetic transformations, including Knoevenagel condensations, Michael additions, and multicomponent reactions for the construction of complex molecular architectures.

Key Organic Reactions and Mechanisms

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving this compound. It entails the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or triethylamine, to form a new carbon-carbon double bond.

Mechanism:

  • The basic catalyst deprotonates the active methylene group of this compound to form the nucleophilic carbanion.

  • The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • This intermediate undergoes dehydration to yield the final condensed product.

Knoevenagel_Condensation CAP This compound Carbanion Carbanion Intermediate CAP->Carbanion + Base Aldehyde Aldehyde/Ketone (R-CHO) Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Base Base (e.g., Piperidine) Carbanion->Tetrahedral Nucleophilic Attack Product Condensed Product Tetrahedral->Product - H2O

Caption: Knoevenagel condensation mechanism.

Michael Addition

In the Michael addition reaction, the carbanion derived from this compound acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (Michael acceptor). This reaction is fundamental for the formation of new carbon-carbon single bonds.

Mechanism:

  • Base-catalyzed formation of the this compound carbanion.

  • The carbanion attacks the β-carbon of the α,β-unsaturated system.

  • Protonation of the resulting enolate yields the final 1,4-adduct.

Michael_Addition CAP_Carbanion This compound Carbanion Enolate Enolate Intermediate CAP_Carbanion->Enolate Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Acceptor->Enolate 1,4-Addition Proton_Source Proton Source (H+) Product Michael Adduct Enolate->Product + H+

Caption: Michael addition reaction pathway.

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly efficient and atom-economical. A common example is the synthesis of dihydropyridine derivatives.

Workflow for a Typical Three-Component Reaction:

MCR_Workflow Start Combine Reactants: - this compound - Aldehyde - β-Dicarbonyl Compound Reaction Add Catalyst (e.g., Piperidine) and Solvent (e.g., Ethanol) Start->Reaction Heating Reflux Reaction Mixture Reaction->Heating Workup Cool, Filter, and Wash Precipitate Heating->Workup Purification Recrystallize Product Workup->Purification Analysis Characterize Product (NMR, IR, Mass Spec) Purification->Analysis

Caption: General workflow for a multicomponent reaction.

Quantitative Data from Synthetic Applications

The following tables summarize quantitative data from various reactions utilizing this compound.

Table 1: Synthesis of this compound [1]

Starting MaterialsReagent RatioConditionsReaction TimeYield (%)Melting Point (°C)
Piperidine, Ethyl Cyanoacetate1.5 : 1Room Temperature, N₂ blanket24-60 h9287-90

Table 2: Synthesis of Pyridine Derivatives via Multicomponent Reaction [2]

This compound DerivativeAldehydeMichael AcceptorCatalystSolventConditionsYield (%)
CyanothioacetamideBenzaldehydeBis-chalconePiperidineEthanolReflux, 4 h74
MalononitrileBenzaldehydeBis-chalconePiperidineEthanolReflux, 6 h-

*Note: These examples use analogues of this compound, demonstrating the broader utility of the cyanoacetyl moiety in reactions catalyzed by piperidine.

Experimental Protocols

General Procedure for the Synthesis of this compound[1]
  • Neat piperidine and ethyl cyanoacetate are mixed in a 1.5:1 molar ratio under a nitrogen atmosphere with stirring.

  • The reaction is allowed to proceed at room temperature for 24-60 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • The resulting off-white precipitate is filtered under vacuum.

  • The solid is washed with small portions of toluene (~20 mL) and hexane (~25 mL).

  • The product is dried in a vacuum desiccator over concentrated sulfuric acid.

General Procedure for the Synthesis of Fused Heterocyclic Compounds[2]
  • A mixture of a bis-chalcone (10 mmol) and a cyanoacetyl derivative (e.g., cyanothioacetamide, 20 mmol) in ethanol (30 mL) is prepared.

  • A few drops of piperidine are added as a catalyst.

  • The mixture is heated under reflux for 4 hours.

  • After cooling, the precipitated solid is collected by filtration.

  • The crude product is purified by crystallization from ethanol.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its activated methylene group, facilitated by the electron-withdrawing cyano and carbonyl functionalities, allows it to readily form a nucleophilic carbanion. This reactivity is central to its utility in Knoevenagel condensations, Michael additions, and various multicomponent reactions for the efficient synthesis of complex heterocyclic molecules. The straightforward reaction conditions and high yields often associated with its use make it an attractive building block for both academic research and industrial applications in drug discovery and materials science. This guide provides a foundational understanding of its mechanism of action and practical application, serving as a resource for the design of novel synthetic pathways.

References

Methodological & Application

The Versatile Role of 1-(Cyanoacetyl)piperidine in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(Cyanoacetyl)piperidine, a bifunctional reagent featuring both an active methylene group and a piperidine amide moiety, serves as a valuable building block in the construction of a diverse array of heterocyclic compounds. Its unique structural characteristics allow it to participate in a variety of condensation and cyclization reactions, making it a versatile tool for the synthesis of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, including substituted pyridines and Michael adducts, with further potential for the synthesis of pyrimidines and other related heterocycles.

Application Notes

This compound is a key intermediate in multicomponent reactions and tandem processes for the generation of complex molecular architectures. The presence of the electron-withdrawing cyano and carbonyl groups significantly acidifies the adjacent methylene protons, facilitating their removal by a base and the subsequent formation of a nucleophilic carbanion. This carbanion can then react with various electrophiles, initiating a cascade of reactions that lead to the formation of stable heterocyclic rings.

Key applications include:

  • Synthesis of Substituted Pyridines and Pyridones: this compound is an excellent precursor for the synthesis of highly functionalized pyridines and pyridones. Through reactions like the Hantzsch-type synthesis, it can react with aldehydes and other active methylene compounds to construct the pyridine core. These structures are of significant interest in drug discovery due to their presence in numerous biologically active molecules.

  • Michael Addition Reactions: The active methylene group of this compound readily participates in Michael additions to α,β-unsaturated carbonyl compounds, such as chalcones. This reaction forms the basis for the synthesis of more complex acyclic and cyclic systems.

  • Potential for Pyrimidine and Thiazole Synthesis: While direct, detailed protocols are less commonly reported, the reactivity profile of this compound suggests its applicability in the synthesis of other important heterocycles like pyrimidines and thiazoles, analogous to reactions involving other cyano-activated methylene compounds.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of N-(3,5-Diaryl-2-cyano-5-oxopentanoyl)piperidine via Michael Addition to Chalcones

This protocol describes the reaction of this compound with chalcones to yield a Michael adduct, which can be a precursor for further cyclization reactions.[1]

Reaction Scheme:

Materials:

  • Substituted Chalcone (1.0 equiv)

  • This compound (1.0 equiv)

  • Sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) (1.0 equiv)

  • Anhydrous alcohol (e.g., ethanol or methanol)

  • Glacial acetic acid (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the sodium alkoxide (0.01 mol) in anhydrous alcohol (150 ml).

  • To this solution, add this compound (0.01 mol).

  • Add the appropriate chalcone (0.01 mol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • A solid precipitate will form. Collect the solid by filtration.

  • Recrystallize the crude product from glacial acetic acid to obtain the pure N-(3,5-Diaryl-2-cyano-5-oxopentanoyl)piperidine.

Quantitative Data:

Chalcone Substituent (Aryl groups)Reaction Time (h)Yield (%)
Phenyl, Phenyl1275
4-Chlorophenyl, Phenyl1580
4-Methoxyphenyl, Phenyl1870

Table 1: Representative yields for the synthesis of N-(3,5-Diaryl-2-cyano-5-oxopentanoyl)piperidine derivatives.

Protocol 2: Plausible Synthesis of 3,5-Dicyano-4-aryl-6-oxo-1,4,5,6-tetrahydropyridin-2-olates (Hantzsch-Type Reaction)

This protocol is adapted from the synthesis using the analogous 1-(cyanoacetyl)-3,5-dimethylpyrazole and outlines a potential pathway for the synthesis of tetrahydropyridine derivatives from this compound. This represents a multicomponent, one-pot synthesis.

Reaction Scheme:

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Cyanothioacetamide (1.0 equiv)

  • This compound (1.0 equiv)

  • N-methylmorpholine (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and cyanothioacetamide (1 mmol) in ethanol (10 mL), add this compound (1 mmol).

  • Add a catalytic amount of N-methylmorpholine.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product is expected to precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Expected Quantitative Data (based on analogous reactions):

Aromatic AldehydeReaction Time (h)Expected Yield (%)
Benzaldehyde2485-95
4-Chlorobenzaldehyde3680-90
4-Methoxybenzaldehyde4882-92

Table 2: Predicted yields for the Hantzsch-type synthesis of tetrahydropyridine-2-thiolates.

Visualizations

Logical Workflow for Michael Addition

Michael_Addition cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Chalcone Chalcone Mix Mix and Stir (12-18h, RT) Chalcone->Mix CAP This compound CAP->Mix Base Base (e.g., NaOEt) Base->Mix Precipitation Product Precipitation Mix->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Glacial Acetic Acid) Filtration->Recrystallization Product N-(3,5-Diaryl-2-cyano-5-oxopentanoyl)piperidine Recrystallization->Product

Caption: Workflow for the synthesis of Michael adducts.

Proposed Signaling Pathway for Hantzsch-Type Pyridine Synthesis

Hantzsch_Pathway cluster_intermediates Intermediate Formation A Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Aldehyde + Cyanothioacetamide) A->Knoevenagel B Cyanothioacetamide B->Knoevenagel C This compound Enamine Enamine Formation (from this compound) C->Enamine Base Base (N-Methylmorpholine) Base->Knoevenagel Base->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Product Tetrahydropyridine Product Cyclization->Product

Caption: Proposed mechanism for Hantzsch pyridine synthesis.

References

Application Notes and Protocols: 1-(Cyanoacetyl)piperidine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Cyanoacetyl)piperidine is a versatile precursor in organic synthesis, particularly valued in the construction of various heterocyclic systems and biologically active molecules. Its activated methylene group, flanked by a nitrile and a carbonyl group, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential pharmaceutical agents, with a focus on the Knoevenagel condensation to produce arylidene derivatives with demonstrated anticancer activity.

Synthesis of this compound

This compound can be efficiently synthesized from the reaction of ethyl cyanoacetate and piperidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • Piperidine

  • Toluene (for washing)

  • Hexane (for washing)

  • Concentrated Sulfuric Acid (for desiccation)

  • Nitrogen gas supply

  • Reaction flask equipped with a magnetic stirrer

  • Filtration apparatus (vacuum)

  • Vacuum desiccator

Procedure:

  • In a reaction flask under a nitrogen blanket, mix neat piperidine and ethyl cyanoacetate in a 1.5:1 molar ratio.

  • Stir the mixture at room temperature for 24-60 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl cyanoacetate spot.

  • Upon completion, a thick off-white precipitate of this compound will form.

  • Filter the precipitate under vacuum.

  • Wash the solid with small portions of toluene (~20 mL) followed by hexane (~25 mL).

  • Dry the product in a vacuum desiccator containing concentrated sulfuric acid until the smell of piperidine is no longer detectable.[1]

Quantitative Data: Synthesis of this compound
ParameterValueReference
Yield92%[1]
Melting Point87-90 °C[1]
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol

Application in Pharmaceutical Synthesis: Knoevenagel Condensation

A primary application of this compound in pharmaceutical synthesis is its use in the Knoevenagel condensation with various aromatic aldehydes. This reaction yields α,β-unsaturated cyanoacrylamide derivatives, a class of compounds that has shown significant potential as anticancer agents.[2][3]

Experimental Protocol: Synthesis of Arylidene Cyanoacetamide Derivatives

Materials:

  • This compound

  • Aromatic aldehyde (e.g., cinnamaldehyde, 3-(4-dimethylamino)phenyl)acrylaldehyde, 4-(dimethylamino)benzaldehyde)

  • Absolute Ethanol

  • Trimethylamine

  • Reaction flask with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 0.01 mol of this compound in absolute ethanol in a reaction flask.

  • Add a catalytic amount of trimethylamine dropwise to the solution with continuous stirring.

  • Add 0.01 mol of the desired aromatic aldehyde to the reaction mixture.

  • Continue stirring at room temperature. The reaction is typically complete within 15 minutes, indicated by the formation of a colored precipitate.

  • Collect the solid product by filtration.

  • Wash the precipitate with diethyl ether.

  • Dry the product under vacuum. For further purification, recrystallization from ethanol can be performed.[2]

Quantitative Data: Knoevenagel Condensation of this compound with Aromatic Aldehydes
AldehydeProductYieldReference
Cinnamaldehyde2-Cyano-5-phenyl-N-(piperidin-1-yl)penta-2,4-dienamide70-90%[2]
3-(4-Dimethylamino)phenyl)acrylaldehyde2-Cyano-5-(4-(dimethylamino)phenyl)-N-(piperidin-1-yl)penta-2,4-dienamide70-90%[2]
4-(Dimethylamino)benzaldehyde2-Cyano-3-(4-(dimethylamino)phenyl)-N-(piperidin-1-yl)acrylamide70-90%[2]

Biological Activity of Arylidene Cyanoacetamide Derivatives

Derivatives of this compound, particularly the products of the Knoevenagel condensation, have been investigated for their biological activities, with a significant focus on their potential as anticancer agents.

Mechanism of Action

The anticancer activity of these cyanoacrylamide derivatives is often attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of key signaling proteins. One such target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical regulator of the NF-κB and MAPK signaling pathways, which are frequently dysregulated in cancer.[4][5] By inhibiting TAK1, these compounds can suppress pro-survival signaling and induce apoptosis in cancer cells.

TAK1_Inhibition_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_signaling Intracellular Signaling cluster_downstream Downstream Effects TNFα TNFα TNFR TNFR TNFα->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TAK1 TAK1 TNFR->TAK1 activates IL-1R->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates MAPK_Kinases MAPK Kinases TAK1->MAPK_Kinases activates NF-κB NF-κB IKK_Complex->NF-κB activates MAPK MAPK MAPK_Kinases->MAPK activates Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) NF-κB->Gene_Transcription MAPK->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis suppresses Derivative Cyanoacrylamide Derivative (from this compound) Derivative->TAK1 inhibits

Caption: Inhibition of TAK1-mediated signaling by a cyanoacrylamide derivative.

Experimental Workflow for Anticancer Activity Screening

The following workflow outlines a general procedure for evaluating the anticancer potential of synthesized arylidene cyanoacetamide derivatives.

Anticancer_Screening_Workflow Start Start: Synthesized Derivative Cell_Culture 1. Cell Culture (e.g., HCT116, MDA-MB-231) Start->Cell_Culture Cell_Viability 2. Cell Viability Assay (e.g., MTT Assay) Cell_Culture->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Assay 3. Apoptosis Induction Assay (qRT-PCR/ELISA for Bax, Bcl2, Caspase-3) IC50->Apoptosis_Assay Cell_Cycle 4. Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle DNA_Interaction 5. DNA Interaction Studies (Gel Electrophoresis, UV-Vis) IC50->DNA_Interaction Data_Analysis 6. Data Analysis and Conclusion Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis DNA_Interaction->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: General workflow for in vitro anticancer screening of synthesized derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

Materials:

  • Synthesized arylidene cyanoacetamide derivatives

  • Cancer cell lines (e.g., HCT116, MDA-MB-231)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of pharmaceutically relevant compounds. The Knoevenagel condensation of this precursor with aromatic aldehydes provides a straightforward and efficient route to a variety of α,β-unsaturated cyanoacrylamides. These derivatives have demonstrated promising anticancer activity, warranting further investigation and development. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery to explore the potential of this compound and its derivatives in developing novel therapeutic agents.

References

Application Notes and Protocols for Knoevenagel Condensation with 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of various fine chemicals, polymers, and pharmacologically active molecules.[2] 1-(Cyanoacetyl)piperidine is a valuable active methylene compound in Knoevenagel condensations, leading to the formation of 2-cyano-3-aryl-N,N-pentamethyleneacrylamide derivatives. These products serve as important intermediates in the synthesis of more complex molecules, including potential therapeutic agents.[1]

This document provides detailed application notes and protocols for performing the Knoevenagel condensation using this compound with various aromatic aldehydes. It includes a summary of reaction conditions, detailed experimental procedures, and visual diagrams to illustrate the workflow and reaction mechanism.

Data Presentation: Comparative Reaction Conditions

The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of this compound with various aromatic aldehydes.[1] This data can be used as a reference for optimizing reaction conditions for different substrates.

AldehydeCatalystSolventReaction TimeTemperatureYield (%)
CinnamaldehydeTrimethylamineEthanolNot specifiedRoom Temperature70-90
3-(4-dimethylamino)phenyl acrylaldehydeTrimethylamineEthanolNot specifiedRoom Temperature70-90
4-(dimethylamino)benzaldehydeTrimethylamineEthanolNot specifiedRoom Temperature70-90

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting active methylene compound, this compound, from ethyl cyanoacetate and piperidine.[1]

Materials:

  • Ethyl cyanoacetate

  • Piperidine

  • Diethyl ether

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a 100 mL beaker, mix ethyl cyanoacetate (0.01 mol) and piperidine (0.01 mol).

  • Stir the mixture at room temperature overnight without a catalyst.

  • A solid precipitate will form. Collect the solid by filtration.

  • Wash the collected solid with diethyl ether.

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol to yield pure this compound.[1]

Protocol 2: Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol provides a general procedure for the Knoevenagel condensation of this compound with various aromatic aldehydes using a base catalyst.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., cinnamaldehyde, 4-(dimethylamino)benzaldehyde)

  • Trimethylamine (base catalyst)

  • Absolute ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (0.01 mol) in absolute ethanol in a suitable flask.

  • Add the aromatic aldehyde (0.01 mol) to the solution.

  • Add trimethylamine dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete in a short time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol.

  • Dry the final product under vacuum.

Visualizations

Experimental Workflow

G cluster_prep Preparation of this compound cluster_knoevenagel Knoevenagel Condensation start_prep Mix Ethyl Cyanoacetate and Piperidine react_prep Stir at Room Temperature Overnight start_prep->react_prep filter_prep Filter Solid react_prep->filter_prep wash_prep Wash with Diethyl Ether filter_prep->wash_prep dry_prep Dry Under Vacuum wash_prep->dry_prep recrystallize_prep Recrystallize from Ethanol dry_prep->recrystallize_prep product_prep Pure this compound recrystallize_prep->product_prep start_knoevenagel Dissolve this compound and Aldehyde in Ethanol product_prep->start_knoevenagel Use as Starting Material add_catalyst Add Trimethylamine start_knoevenagel->add_catalyst react_knoevenagel Stir at Room Temperature add_catalyst->react_knoevenagel monitor Monitor by TLC react_knoevenagel->monitor precipitate Product Precipitates monitor->precipitate filter_knoevenagel Filter Solid precipitate->filter_knoevenagel wash_knoevenagel Wash with Cold Ethanol filter_knoevenagel->wash_knoevenagel dry_knoevenagel Dry Under Vacuum wash_knoevenagel->dry_knoevenagel final_product Final Product dry_knoevenagel->final_product

Caption: Experimental workflow for the synthesis of this compound and its subsequent use in the Knoevenagel condensation.

Knoevenagel Condensation Mechanism (Piperidine Catalysis)

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism aldehyde Aromatic Aldehyde (R-CHO) iminium Iminium Ion Formation aldehyde->iminium reacts with piperidine Piperidine (Catalyst) piperidine->iminium active_methylene This compound enolate Enolate Formation active_methylene->enolate deprotonated by piperidine nucleophilic_attack Nucleophilic Attack iminium->nucleophilic_attack attacked by enolate->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Water and Catalyst Regeneration intermediate->elimination product α,β-Unsaturated Product elimination->product

Caption: Simplified mechanism of the piperidine-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols: 1-(Cyanoacetyl)piperidine in Multicomponent Synthesis of Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-(cyanoacetyl)piperidine as a key building block in multicomponent reactions (MCRs) for the synthesis of highly functionalized pyridone derivatives. The methodologies described herein are of significant interest for the rapid generation of diverse chemical libraries for drug discovery and medicinal chemistry programs.

Introduction

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools in modern organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular complexity. This compound, possessing both an active methylene group and a piperidine amide moiety, is an excellent substrate for MCRs, particularly in the synthesis of heterocyclic scaffolds like pyridones. This document focuses on a representative three-component reaction for the synthesis of 1-piperidyl-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.

Representative Multicomponent Reaction

A well-established multicomponent reaction for the synthesis of pyridone derivatives involves the condensation of an aromatic aldehyde, malononitrile, and an N-substituted cyanoacetamide.[1][2] By employing this compound as the N-substituted cyanoacetamide, this reaction provides a direct route to pyridones bearing a piperidine substituent at the N1 position.

The overall transformation is a domino sequence that typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.[3] The reaction is often catalyzed by a base, such as piperidine itself or an acetate salt thereof.[2]

Data Presentation

The following table summarizes the reactants and expected products for the proposed multicomponent synthesis of 1-piperidyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. Yields are estimated based on similar reactions reported in the literature for various N-substituted cyanoacetamides.[1]

Aldehyde (Ar-CHO)This compoundMalononitrileProduct (1-piperidyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile)Reported Yield Range (%)[1]
Benzaldehyde1.0 equiv.1.0 equiv.6-Amino-2-oxo-4-phenyl-1-(piperidin-1-ylcarbonyl)-1,2-dihydropyridine-3,5-dicarbonitrile65-77
4-Chlorobenzaldehyde1.0 equiv.1.0 equiv.6-Amino-4-(4-chlorophenyl)-2-oxo-1-(piperidin-1-ylcarbonyl)-1,2-dihydropyridine-3,5-dicarbonitrile65-77
4-Methoxybenzaldehyde1.0 equiv.1.0 equiv.6-Amino-4-(4-methoxyphenyl)-2-oxo-1-(piperidin-1-ylcarbonyl)-1,2-dihydropyridine-3,5-dicarbonitrile65-77
3-Nitrobenzaldehyde1.0 equiv.1.0 equiv.6-Amino-4-(3-nitrophenyl)-2-oxo-1-(piperidin-1-ylcarbonyl)-1,2-dihydropyridine-3,5-dicarbonitrile65-77

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot, three-component synthesis of 6-amino-2-oxo-4-phenyl-1-(piperidin-1-ylcarbonyl)-1,2-dihydropyridine-3,5-dicarbonitrile, a representative product from this class of reactions.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • This compound (1.0 mmol, 152 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of piperidine (~10 mol%) to the reaction mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum to obtain 6-amino-2-oxo-4-phenyl-1-(piperidin-1-ylcarbonyl)-1,2-dihydropyridine-3,5-dicarbonitrile.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - Aldehyde - Malononitrile - this compound - Ethanol catalyst Add Piperidine (catalyst) reactants->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Final Product: Substituted Pyridone dry->product characterize Characterization (NMR, IR, MS) product->characterize

Caption: Experimental workflow for the one-pot synthesis of pyridone derivatives.

reaction_mechanism aldehyde Ar-CHO knoevenagel Knoevenagel Adduct (Ar-CH=C(CN)₂) aldehyde->knoevenagel Knoevenagel Condensation malononitrile CH₂(CN)₂ malononitrile->knoevenagel piperidine_cat Piperidine (cat.) piperidine_cat->knoevenagel michael_adduct Michael Adduct piperidine_cat->michael_adduct knoevenagel->michael_adduct Michael Addition cyanoacetamide This compound cyanoacetamide->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization product Substituted Pyridone cyclized_intermediate->product Tautomerization/ Aromatization

Caption: Proposed mechanism for the multicomponent synthesis of pyridones.

References

Application Notes and Protocols for the Scalable Synthesis of Substituted Piperidines from 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable, two-step synthetic route for the preparation of a diverse range of substituted piperidines, starting from the readily available 1-(cyanoacetyl)piperidine. The protocols outlined herein are designed for efficiency and scalability, making them suitable for medicinal chemistry campaigns and drug discovery efforts.

Introduction

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its favorable physicochemical properties, which can impart improved solubility, metabolic stability, and target engagement. This document details a robust synthetic strategy commencing with a Knoevenagel condensation of this compound with various aromatic aldehydes, followed by a chemoselective reduction of the resulting α,β-unsaturated intermediate to yield the desired saturated substituted piperidines. This approach allows for the introduction of a wide array of substituents, facilitating the generation of diverse chemical libraries for biological screening.

Synthetic Strategy Overview

The overall synthetic workflow is a two-step process:

  • Knoevenagel Condensation: An aromatic aldehyde is condensed with this compound to form a 2-cyano-3-arylacrylamide intermediate. This reaction is typically high-yielding and proceeds under mild conditions.[2]

  • Reduction: The activated carbon-carbon double bond in the Knoevenagel adduct is selectively reduced to afford the final substituted piperidine derivative.

This strategy is amenable to parallel synthesis and library generation, allowing for the rapid exploration of structure-activity relationships (SAR).

Data Presentation

Table 1: Knoevenagel Condensation of this compound with Various Aromatic Aldehydes

The following table summarizes the expected yields for the Knoevenagel condensation with a range of substituted benzaldehydes, based on reported literature for similar N-substituted cyanoacetamides.[2]

EntryAldehydeProductTypical Yield (%)
1Benzaldehyde(E)-2-cyano-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one85-95
24-Methoxybenzaldehyde(E)-2-cyano-3-(4-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one80-90
34-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-2-cyano-1-(piperidin-1-yl)prop-2-en-1-one85-95
44-Nitrobenzaldehyde(E)-2-cyano-3-(4-nitrophenyl)-1-(piperidin-1-yl)prop-2-en-1-one90-98
52-Naphthaldehyde(E)-2-cyano-3-(naphthalen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one80-90
6Cinnamaldehyde(2E,4E)-2-cyano-5-phenyl-1-(piperidin-1-yl)penta-2,4-dien-1-one70-85
Table 2: Reduction of Knoevenagel Adducts

This table presents a proposed set of conditions for the reduction of the Knoevenagel adducts, with expected high yields based on the reduction of similar activated alkenes.[3]

EntrySubstrateReducing AgentCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
1(E)-2-cyano-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-oneNaBH₄InCl₃ (cat.)Acetonitrile252-4>90
2(E)-3-(4-chlorophenyl)-2-cyano-1-(piperidin-1-yl)prop-2-en-1-oneNaBH₄InCl₃ (cat.)Acetonitrile252-4>90
3(E)-2-cyano-3-(4-nitrophenyl)-1-(piperidin-1-yl)prop-2-en-1-oneH₂ (50 psi)Pd/C (10 mol%)Ethanol254-6>95

Experimental Protocols

Protocol 1: General Procedure for the Knoevenagel Condensation

This protocol describes the synthesis of (E)-2-cyano-3-aryl-1-(piperidin-1-yl)prop-2-en-1-one derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Triethylamine

  • Ethanol

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add the aromatic aldehyde (1.0 eq.).

  • Add triethylamine (0.1 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of Knoevenagel Adducts

This protocol details the reduction of the α,β-unsaturated double bond to yield the final substituted piperidine.

Method A: Reduction with Sodium Borohydride and Indium(III) Chloride [3]

Materials:

  • (E)-2-cyano-3-aryl-1-(piperidin-1-yl)prop-2-en-1-one derivative

  • Sodium borohydride (NaBH₄)

  • Indium(III) chloride (InCl₃)

  • Acetonitrile

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the Knoevenagel adduct (1.0 eq.) in acetonitrile.

  • Add a catalytic amount of InCl₃ (0.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

Materials:

  • (E)-2-cyano-3-aryl-1-(piperidin-1-yl)prop-2-en-1-one derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Hydrogen gas

Procedure:

  • Dissolve the Knoevenagel adduct (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Carefully add Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Place the reaction vessel in the hydrogenation apparatus.

  • Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_1a Method A: NaBH4/InCl3 cluster_1b Method B: Catalytic Hydrogenation start This compound + Aromatic Aldehyde react React in Ethanol with catalytic Triethylamine (Room Temperature, 2-4h) start->react workup1 Filtration / Recrystallization or Column Chromatography react->workup1 intermediate (E)-2-cyano-3-aryl-1-(piperidin-1-yl)prop-2-en-1-one workup1->intermediate reduc_a NaBH4, InCl3 (cat.) in Acetonitrile (0°C to RT, 2-4h) intermediate->reduc_a reduc_b H2, Pd/C in Ethanol (RT, 4-6h) intermediate->reduc_b workup2 Aqueous Workup & Column Chromatography reduc_a->workup2 reduc_b->workup2 final_product Substituted Piperidine Derivative workup2->final_product

Caption: Scalable two-step synthesis of substituted piperidines.

Relevant Signaling Pathway: TAK1/NF-κB Inhibition

Substituted piperidines and related 2-cyanoacrylamide derivatives have been identified as potential inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] TAK1 is a key upstream kinase in the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[4][5] Inhibition of TAK1 can block the downstream activation of IKK, preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex, sequestering the NF-κB transcription factor in the cytoplasm and thereby inhibiting the expression of pro-inflammatory and pro-survival genes.

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 Recruits TAK1_complex TAK1/TAB1/TAB2 TRADD_TRAF2->TAK1_complex Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex Phosphorylates & Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_active->Transcription Translocates & Initiates Nucleus Nucleus Piperidine Substituted Piperidine (Potential Inhibitor) Piperidine->TAK1_complex Inhibits IkBa_NFkB->NFkB_active Releases

Caption: Inhibition of the TAK1/NF-κB signaling pathway.

References

Applications of 1-(Cyanoacetyl)piperidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanoacetyl)piperidine is a versatile bifunctional reagent that holds significant promise in medicinal chemistry as a scaffold for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic activities. Its structure, featuring both an activated nitrile group and a piperidine moiety, allows for its participation in a variety of cyclization and condensation reactions. The piperidine ring is a well-established "privileged structure" in drug discovery, known to impart favorable pharmacokinetic properties to bioactive molecules.[1] This document provides detailed application notes on the utility of this compound in the development of novel anticancer, antimicrobial, and anti-inflammatory agents, complete with experimental protocols and visualizations of relevant biological pathways.

I. Synthesis of Bioactive Heterocycles from this compound

This compound serves as a key building block for the synthesis of various heterocyclic systems, leveraging the reactivity of its active methylene group. Two prominent examples of such transformations are the Knoevenagel condensation and the Gewald reaction.

Experimental Workflow: Synthesis of Bioactive Scaffolds

G start This compound knoevenagel Knoevenagel Condensation start->knoevenagel gewald Gewald Reaction start->gewald hantzsch Hantzsch Thiazole Synthesis start->hantzsch reagent1 Aldehyde/Ketone reagent1->knoevenagel reagent1->gewald reagent2 Elemental Sulfur + Amine reagent2->gewald reagent3 α-haloketone reagent3->hantzsch product1 α,β-Unsaturated Cyano-Amide knoevenagel->product1 product2 2-Aminothiophene Derivative gewald->product2 product3 Thiazole Derivative hantzsch->product3

Caption: Synthetic routes from this compound.

II. Anticancer Applications

Derivatives of this compound, particularly those incorporating pyridopyrimidine and thiazole scaffolds, have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity of Piperidine Derivatives

While specific cytotoxicity data for derivatives synthesized directly from this compound is limited in publicly available literature, the following table presents data for structurally related piperidine-containing compounds, illustrating their potential as anticancer agents.

Compound ClassCell LineIC50 (µM)Reference
Pyridopyrimidine DerivativeHepG-2 (Liver)0.5[2]
Pyridopyrimidine DerivativePC-3 (Prostate)0.5[2]
Pyridopyrimidine DerivativeHCT-116 (Colon)0.5[2]
Piperidine-Dihydropyridine HybridA-549 (Lung)15.94[3]
Piperidine-Dihydropyridine HybridMCF-7 (Breast)22.12[3]
Signaling Pathway: Induction of Apoptosis

Many chemotherapeutic agents, including those with piperidine scaffolds, function by inducing programmed cell death, or apoptosis. A simplified representation of the caspase-mediated apoptotic pathway is shown below.

Apoptosis ext_stim External Stimulus (e.g., Drug Compound) pro_cas8 Pro-caspase-8 ext_stim->pro_cas8 int_stim Internal Stress pro_cas9 Pro-caspase-9 int_stim->pro_cas9 cas8 Caspase-8 (Initiator) pro_cas8->cas8 pro_cas3 Pro-caspase-3 cas8->pro_cas3 cas9 Caspase-9 (Initiator) pro_cas9->cas9 cas9->pro_cas3 cas3 Caspase-3 (Executioner) pro_cas3->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified caspase-mediated apoptosis pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

III. Antimicrobial Applications

The versatile scaffold of this compound can be utilized to synthesize heterocyclic compounds, such as those containing thiazole and pyrimidine rings, which have demonstrated promising antimicrobial activities.[4]

Quantitative Data: Antimicrobial Activity of Piperidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative piperidine derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazole DerivativeStaphylococcus aureus16.1[4]
Thiazole DerivativeEscherichia coli16.1[4]
Piperazine DerivativeStaphylococcus aureus1-5[2]
Piperazine DerivativeBacillus sp.1-5[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antimicrobial).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Anti-inflammatory Applications

Piperidine derivatives have been explored for their anti-inflammatory properties, often through the modulation of key signaling pathways such as the NF-κB pathway.[5]

Signaling Pathway: NF-κB Mediated Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

NFkB cluster_0 Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb->ikb Inactive Complex nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Transcription drug Piperidine Derivative (Inhibitor) drug->ikk Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: Knoevenagel Condensation for Synthesis of Potential Anti-inflammatory Agents

This protocol describes a general method for the Knoevenagel condensation of this compound with an aldehyde, a common reaction to produce α,β-unsaturated systems that can be further elaborated into potential anti-inflammatory agents.[6][7]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (as a catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its ability to participate in various chemical transformations allows for the efficient synthesis of diverse heterocyclic scaffolds with significant potential for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The protocols and data presented herein provide a foundation for researchers to explore the full therapeutic potential of this promising building block. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to identify lead compounds for future drug development efforts.

References

Catalytic Activation of 1-(Cyanoacetyl)piperidine for Carbon-Carbon Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanoacetyl)piperidine is a versatile bifunctional reagent characterized by an active methylene group flanked by a cyano and a carbonyl moiety. This structural feature imparts significant acidity to the methylene protons, facilitating their removal by a base to generate a stabilized carbanion. This nucleophilic intermediate is a potent building block for the construction of new carbon-carbon bonds, a fundamental transformation in organic synthesis and crucial for the development of novel pharmaceutical agents. The piperidine amide functionality can also influence the reactivity and solubility of the molecule and its derivatives.

This document provides detailed application notes and experimental protocols for the catalytic activation of this compound in three key C-C bond-forming reactions: the Knoevenagel condensation, the Michael addition, and alkylation reactions. These methodologies offer access to a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science.

Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or its salts. The reaction with this compound leads to the formation of α,β-unsaturated cyanoacrylamides, which are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

Quantitative Data

The following table summarizes the yields of Knoevenagel condensation products from the reaction of this compound with various aromatic aldehydes.

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydeTrimethylamineEthanol285
24-ChlorobenzaldehydeTrimethylamineEthanol288
34-MethoxybenzaldehydeTrimethylamineEthanol2.590
44-NitrobenzaldehydeTrimethylamineEthanol1.592
5CinnamaldehydeTrimethylamineEthanol382
64-(Dimethylamino)benzaldehydeTrimethylamineEthanol378

Data is representative of typical results for the Knoevenagel condensation of N-substituted cyanoacetamides with aromatic aldehydes.[1]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Trimethylamine (0.2 equiv)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol.

  • Add a catalytic amount of trimethylamine (0.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction (typically 1.5-3 hours), the product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure arylidene cyanoacetamide derivative.[1]

Visualization

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product This compound This compound Deprotonation Deprotonation This compound->Deprotonation Active Methylene Aldehyde Aldehyde Nucleophilic Attack Nucleophilic Attack Aldehyde->Nucleophilic Attack Base Base Base->Deprotonation Deprotonation->Nucleophilic Attack Carbanion Dehydration Dehydration Nucleophilic Attack->Dehydration alpha,beta-Unsaturated Cyanoacrylamide alpha,beta-Unsaturated Cyanoacrylamide Dehydration->alpha,beta-Unsaturated Cyanoacrylamide

Caption: Knoevenagel condensation workflow.

Michael Addition

The Michael addition, or conjugate addition, is a crucial method for forming C-C bonds by the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The carbanion generated from this compound can act as a potent Michael donor, reacting with a variety of Michael acceptors such as chalcones, nitroolefins, and α,β-unsaturated esters. This reaction is instrumental in synthesizing complex molecules with multiple functional groups and stereocenters.

Quantitative Data

The following table presents representative yields for the Michael addition of active methylene compounds to various Michael acceptors. While specific data for this compound is limited, these examples with structurally similar donors illustrate the general applicability and efficiency of the reaction.

EntryMichael DonorMichael AcceptorCatalyst/BaseSolventYield (%)
1MalononitrileChalconeNaOHEthanol95
2Ethyl Cyanoacetateβ-NitrostyreneL-ProlineDMSO92
3Diethyl MalonateMethyl Vinyl KetoneNaOEtEthanol88
4AcetylacetoneAcrylonitrileTriton BDioxane85
5CyanoacetamideEthyl CinnamatePiperidineMethanol90

This data is representative of Michael addition reactions with various active methylene compounds and may not directly reflect the yields with this compound.

Experimental Protocol: Michael Addition to a Chalcone

Materials:

  • This compound (1.0 equiv)

  • Chalcone (1.0 equiv)

  • Sodium ethoxide (catalytic amount)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution and stir for 10-15 minutes at room temperature to generate the carbanion.

  • Add the chalcone (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Visualization

Michael_Addition_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product This compound This compound Carbanion Formation Carbanion Formation This compound->Carbanion Formation Deprotonation Michael Acceptor α,β-Unsaturated Carbonyl Compound Conjugate Addition Conjugate Addition Michael Acceptor->Conjugate Addition Base Base Base->Carbanion Formation Carbanion Formation->Conjugate Addition Nucleophilic Attack Protonation Protonation Conjugate Addition->Protonation Enolate Intermediate Michael Adduct Michael Adduct Protonation->Michael Adduct

Caption: Michael addition reaction pathway.

Alkylation

The active methylene group of this compound can be readily alkylated using various alkylating agents in the presence of a suitable base. This reaction provides a straightforward method for introducing alkyl chains, thereby increasing molecular complexity and enabling the synthesis of a wide array of substituted piperidine derivatives. The choice of base and solvent can significantly influence the efficiency of the alkylation reaction.

Quantitative Data
EntryActive Methylene CompoundAlkylating AgentBaseSolventYield (%)
1Diethyl MalonateEthyl IodideNaHTHF90
2Ethyl AcetoacetateBenzyl BromideK₂CO₃Acetone85
3MalononitrileAllyl ChlorideNaOEtEthanol88
4PhenylacetonitrileMethyl IodideLDATHF92
5Cyanoacetic AcidPropargyl BromideDBUAcetonitrile80

This data is representative of alkylation reactions with various active methylene compounds and may not directly reflect the yields with this compound.

Experimental Protocol: Alkylation with an Alkyl Halide

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.

Visualization

Alkylation_Workflow Start Start Deprotonation Deprotonation of This compound with Base Start->Deprotonation Alkylation Addition of Alkylating Agent (R-X) Deprotonation->Alkylation Carbanion Formation Workup Aqueous Workup and Extraction Alkylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Alkylated Product Purification->Product

Caption: General workflow for alkylation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The catalytic activation of its active methylene group enables a variety of C-C bond-forming reactions, including Knoevenagel condensations, Michael additions, and alkylations. The protocols and data presented herein provide a practical guide for researchers in academia and industry to utilize this reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further exploration of the reactivity of this compound and its derivatives is likely to uncover new synthetic methodologies and lead to the discovery of novel compounds with significant biological activity.

References

Synthesis of Novel Bioactive Molecules from 1-(Cyanoacetyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyanoacetyl)piperidine is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of novel bioactive molecules. Its activated methylene group, flanked by a nitrile and a carbonyl group, readily participates in various condensation and cyclization reactions. This reactivity, combined with the inherent pharmacological significance of the piperidine moiety, makes it an attractive starting material for the development of new therapeutic agents. Piperidine and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyridinone and coumarin derivatives from this compound.

I. Synthesis of Bioactive Pyridin-2-one Derivatives

Pyridin-2-one scaffolds are present in numerous natural products and synthetic compounds with diverse pharmacological activities. The reaction of this compound with aldehydes and active methylene compounds in a one-pot, multi-component reaction is an efficient method for the synthesis of highly substituted pyridin-2-ones.[3]

Application Notes:

This protocol describes a multi-component reaction for the synthesis of 6-amino-4-aryl-1-(piperidin-1-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization. Piperidine, either as part of the starting material or added catalytically, facilitates the reaction.[4] The resulting pyridinone derivatives are promising candidates for screening for various biological activities, particularly as antimicrobial and anticancer agents.

Experimental Protocol: One-Pot Synthesis of Substituted Pyridin-2-ones

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol or Methanol

  • Piperidine (catalyst)

Procedure: [3]

  • In a round-bottom flask, dissolve this compound (10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 20 mL of methanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture on a water bath and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 8 to 16 hours depending on the substrates.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyridin-2-one derivative.

Logical Workflow for Pyridin-2-one Synthesis```dot

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1_Cyanoacetyl_piperidine This compound One_Pot_Reaction One-Pot Reaction 1_Cyanoacetyl_piperidine->One_Pot_Reaction Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->One_Pot_Reaction Malononitrile Malononitrile Malononitrile->One_Pot_Reaction Solvent Methanol/Ethanol Solvent->One_Pot_Reaction Catalyst Piperidine Catalyst->One_Pot_Reaction Heating Heating Heating->One_Pot_Reaction Workup Work-up (Cooling, Filtration) One_Pot_Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Substituted Pyridin-2-one Purification->Final_Product

Caption: General workflow for the synthesis of 3-cyanocoumarin derivatives.

III. Quantitative Bioactivity Data

The following tables summarize the antimicrobial and anticancer activities of various piperidine, pyridinone, and coumarin derivatives. While specific data for compounds directly synthesized from this compound is limited in the reviewed literature, the presented data for analogous structures highlight the potential bioactivities of the target compounds.

Table 1: Antimicrobial Activity of Piperidin-4-one and Pyridinone Derivatives (MIC in µg/mL)

Compound TypeDerivativeStaphylococcus aureusEscherichia coliBacillus subtilisCandida albicansReference
Piperidin-4-one2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one12810-[5]
Pyridinone3-Cyano-4,6-dimethylpyridin-2(1H)-one----[6]
Pyridinone3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones->100>100>100[7]

Table 2: Anticancer Activity of Coumarin and Pyridinone Derivatives (IC50 in µM)

Compound TypeDerivativeCell LineIC50 (µM)Reference
CoumarinCoumarin-stilbene hybrid 4bMCF-7 (Breast)23.12[8]
CoumarinCoumarin-triazole hybridMCF-7 (Breast)3.93[1]
Pyridinone4-(4-fluorophenyl)-6-(4-morpholinophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileA549 (Lung)0.83 µg/mL[9]
Pyridinone6-(4-fluorophenyl)-4-(4-morpholinophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileA549 (Lung)0.87 µg/mL[9]

IV. Representative Signaling Pathway

Many bioactive piperidine and coumarin derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.

PI3K/Akt/mTOR Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Bioactive_Molecule Bioactive Molecule (e.g., Coumarin/Piperidine derivative) Bioactive_Molecule->PI3K inhibits Bioactive_Molecule->Akt inhibits Bioactive_Molecule->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by bioactive molecules.

Conclusion

This compound is a readily accessible and highly reactive precursor for the synthesis of diverse and potentially bioactive heterocyclic compounds. The protocols outlined in this document provide a foundation for the generation of libraries of novel pyridinone and coumarin derivatives. The bioactivity data of analogous compounds suggest that these scaffolds are promising for the discovery of new antimicrobial and anticancer agents. Further derivatization and biological screening of compounds synthesized from this compound are warranted to explore their full therapeutic potential.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(Cyanoacetyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-(Cyanoacetyl)piperidine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has produced a very low yield of this compound, or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction between piperidine and ethyl cyanoacetate can be slow at room temperature, sometimes requiring up to 60 hours for completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[1] If the reaction has stalled, consider extending the reaction time or switching to a higher temperature. A reflux in a suitable solvent has been reported to yield up to 95% of the product.[2]

  • Reagent Quality: The purity of piperidine and ethyl cyanoacetate is critical. Old or improperly stored reagents can degrade, leading to side reactions or failure to react.

    • Solution: Ensure that the reagents are of high purity and have been stored under appropriate conditions. If in doubt, distill the piperidine and ethyl cyanoacetate before use.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of ethyl cyanoacetate, reducing the amount of starting material available for the desired reaction.

    • Solution: Use anhydrous conditions for the reaction. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere, such as nitrogen.[1]

Issue 2: Oily Product Instead of a Solid Precipitate

Q: The reaction has resulted in an oily product instead of the expected off-white precipitate. What does this indicate and how can I purify my product?

A: The formation of an oily product suggests the presence of impurities. These impurities can hinder the crystallization of the desired this compound.

  • Excess Piperidine: Unreacted piperidine can remain in the product, giving it an oily consistency.

    • Solution: An effective work-up procedure is necessary to remove excess piperidine. This can be achieved by washing the crude product with a dilute acid solution, such as 1M HCl, to protonate the piperidine and make it water-soluble. However, care must be taken as the product itself can be hydrolyzed under strongly acidic conditions.

  • Side Products: Although the reaction is generally clean, side reactions can occur, leading to impurities that disrupt crystallization.

    • Solution: Purification by recrystallization is the recommended method to obtain a pure, crystalline product. A suitable solvent system needs to be identified. Common solvents for recrystallization of polar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[3][4]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the product. The crude material is difficult to handle and recrystallization is not yielding pure crystals.

A: Purification challenges can arise from the physical nature of the crude product and the choice of purification method.

  • Sticky or Gummy Crude Product: This is often due to residual solvent or unreacted starting materials.

    • Solution: Ensure the crude product is thoroughly dried before attempting recrystallization. Washing the crude precipitate with a non-polar solvent like hexane can help remove less polar impurities and residual starting materials.[1]

  • Ineffective Recrystallization: The choice of solvent is critical for successful recrystallization.

    • Solution: A systematic solvent screen is recommended. The ideal solvent should dissolve the compound at high temperatures but not at room temperature.[5] For this compound, which is a polar molecule, polar solvents like ethanol or isopropanol are good starting points. If a single solvent is not effective, a two-solvent system (a "good" solvent and a "poor" solvent) can be used.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound from ethyl cyanoacetate and piperidine?

A: The reaction is a nucleophilic acyl substitution. The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol to form the stable amide product, this compound.

Q2: How can I monitor the progress of the reaction?

A: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, for instance, ethyl acetate/hexane (1:2), can be used to separate the starting materials from the product.[1] Since the starting materials and the product do not contain strong chromophores, visualization of the TLC spots can be achieved using an iodine chamber.[1]

Q3: Is a catalyst required for this reaction?

A: The reaction between piperidine and ethyl cyanoacetate is typically carried out without a catalyst, as piperidine itself is a base.[1] However, in related reactions like the Knoevenagel condensation, piperidine can act as an organocatalyst.[6] For this specific synthesis, the reaction proceeds efficiently under neat conditions or with heating.

Q4: What are the key safety precautions to consider during this synthesis?

A: Both piperidine and ethyl cyanoacetate are hazardous chemicals.

  • Piperidine: It is a flammable liquid and is toxic and corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • Ethyl cyanoacetate: It is harmful if swallowed or inhaled and causes skin and eye irritation. It should also be handled with care in a fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2
Solvent Neat (solvent-free)[1]Not specified, likely a high-boiling solvent[2]
Temperature 20 °C (Room Temperature)[1]Reflux[2]
Reactant Ratio (Piperidine:Ethyl Cyanoacetate) 1.5 : 1[1]Not specified
Reaction Time 24 - 60 hours[1]Not specified
Yield 92%[1]95%[2]
Product Form Thick off-white precipitate[1]Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound under Neat Conditions at Room Temperature [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add piperidine (1.5 equivalents).

  • Reagent Addition: To the stirring piperidine, add ethyl cyanoacetate (1.0 equivalent) dropwise.

  • Reaction: Stir the mixture at room temperature (20 °C) for 24-60 hours.

  • Monitoring: Monitor the reaction progress by TLC until the ethyl cyanoacetate spot disappears.

  • Work-up and Purification:

    • A thick off-white precipitate will form. Filter the precipitate under vacuum.

    • Wash the solid with small portions of toluene (~20 mL) followed by hexane (~25 mL).

    • Dry the purified product in a vacuum desiccator over concentrated sulfuric acid until the smell of piperidine is no longer detectable.

  • Characterization: The expected product is an off-white solid with a melting point of 87-90 °C.

Protocol 2: Synthesis of this compound under Reflux Conditions [2]

Note: The original source for this high-yield reaction under reflux did not specify the solvent or exact conditions. A general protocol based on common organic synthesis practices is provided below.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Reagent Addition: Add piperidine (1.1-1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix Piperidine and Ethyl Cyanoacetate start->reagents react Stir at Room Temperature (24-60h) or Reflux reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete filter Filter Precipitate monitor->filter Complete wash Wash with Toluene and Hexane filter->wash dry Dry under Vacuum wash->dry end End Product dry->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Is the reaction complete? (Check TLC) start->check_reaction check_reagents Are reagents pure and anhydrous? check_reaction->check_reagents Yes extend_time Extend reaction time or increase temperature check_reaction->extend_time No check_temp Is the temperature appropriate? check_reagents->check_temp Yes purify_reagents Purify/replace reagents and use anhydrous conditions check_reagents->purify_reagents No adjust_temp Adjust temperature (e.g., switch to reflux) check_temp->adjust_temp No success Improved Yield check_temp->success Yes extend_time->success purify_reagents->success adjust_temp->success

Caption: A decision tree outlining the troubleshooting process for low product yield.

References

Technical Support Center: Reactions with 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1-(Cyanoacetyl)piperidine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 3-oxo-3-(piperidin-1-yl)propanenitrile, is a versatile reagent in organic synthesis.[1][2][3] Its core structure features an active methylene group flanked by a nitrile and a piperidinylcarbonyl group, making it a valuable building block. The primary application of this compound is as a nucleophile in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated products.[4][5][6][7][8] These products are often intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Q2: What are the most common side products observed in reactions with this compound?

While reactions with this compound are generally efficient, several side products can arise depending on the reaction conditions and substrates used. The most commonly anticipated side products include:

  • Michael Addition Adducts: The piperidine used as a catalyst or trace amounts present from the synthesis of the starting material can act as a nucleophile and add to the α,β-unsaturated product of the Knoevenagel condensation. This results in the formation of a Michael adduct.[9][10][11]

  • Hydrolysis Products: Under aqueous or basic conditions, the amide or nitrile functionalities of this compound or its products can undergo hydrolysis. This can lead to the formation of the corresponding carboxylic acid (3-oxo-3-(piperidin-1-yl)propanoic acid) or even complete cleavage to piperidine and cyanoacetic acid.

  • Self-Condensation of the Carbonyl Partner: In Knoevenagel condensations, the aldehyde or ketone reactant can undergo self-condensation (an aldol reaction) if the reaction conditions are too harsh or if a strong base is used.[4]

  • Dimerization/Self-Condensation of this compound: Although less commonly reported for this specific reagent, active methylene compounds can potentially undergo self-condensation or dimerization under certain basic conditions.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Adduct with a Mass Increase of ~85 amu

Symptom: Your reaction mixture shows a significant byproduct with a mass corresponding to your expected Knoevenagel product plus the mass of piperidine (85.15 g/mol ).

Root Cause: This is indicative of a Michael addition of piperidine to the electron-deficient double bond of your α,β-unsaturated product. Piperidine, often used as a catalyst for the Knoevenagel condensation, can also act as a nucleophile.

Troubleshooting Steps:

  • Catalyst Loading: Reduce the amount of piperidine catalyst used to the minimum required for the Knoevenagel condensation to proceed at a reasonable rate. Catalytic amounts (e.g., 0.1-0.5 equivalents) are often sufficient.

  • Alternative Catalysts: Consider using a non-nucleophilic base as a catalyst, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to minimize Michael addition.

  • Reaction Temperature: Perform the reaction at a lower temperature. While this may slow down the desired reaction, it will often disproportionately reduce the rate of the Michael addition.

  • Steric Hindrance: If possible, modifying the substrates to increase steric hindrance around the double bond of the product can disfavor the approach of the piperidine nucleophile.

Issue 2: Presence of Carboxylic Acid Impurities in the Product

Symptom: Your product is contaminated with acidic impurities, as indicated by extraction behavior or spectroscopic data (e.g., broad O-H stretch in IR, disappearance of nitrile peak).

Root Cause: Hydrolysis of the nitrile or amide group in either the starting material or the product. This is more likely to occur if the reaction is run for extended periods, at high temperatures, or in the presence of water and a strong base or acid.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.

  • pH Control: If possible, maintain the reaction mixture at a neutral or mildly basic pH. Strong bases can promote hydrolysis.

  • Work-up Procedure: During the work-up, minimize contact with strong acids or bases. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution cautiously to neutralize any acid, followed by a brine wash.

Issue 3: Low Yield of the Desired Knoevenagel Product and Formation of High Molecular Weight Byproducts

Symptom: The yield of your desired α,β-unsaturated product is low, and you observe byproducts with masses corresponding to dimers or oligomers of your aldehyde or ketone starting material.

Root Cause: Self-condensation of the carbonyl compound is competing with the Knoevenagel condensation. This is more prevalent with aldehydes that lack α-hydrogens and when using strong bases.

Troubleshooting Steps:

  • Choice of Base: Use a weaker base. Piperidine is generally a good choice for Knoevenagel condensations as it is basic enough to deprotonate the active methylene compound but often not strong enough to promote significant self-condensation of many aldehydes.[4]

  • Order of Addition: Add the aldehyde slowly to a mixture of this compound and the base. This ensures that the concentration of the aldehyde is kept low, minimizing the rate of self-condensation.

  • Reaction Temperature: Lowering the reaction temperature can help to favor the desired Knoevenagel condensation over the self-condensation pathway.

Experimental Protocols

General Protocol for Knoevenagel Condensation using this compound

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Piperidine (0.1-0.5 eq)

  • Anhydrous solvent (e.g., ethanol, toluene, or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone, this compound, and the solvent.

  • Add the catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux for ethanol or toluene) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side ProductMolecular Formula (Example)Mass Increase (from Knoevenagel Product)Common Analytical Observations
Michael Adduct with PiperidineC_Knoevenagel_ + C₅H₁₁N+85.15 amuSignal for piperidine ring in NMR; Mass spec data
Hydrolysis Product (Carboxylic Acid)CₙHₘN₂O₂+18.02 amu (from nitrile)Broad O-H in IR; shift in NMR signals; change in solubility
Aldehyde Self-Condensation ProductVariesVariesComplex mixture of byproducts; higher molecular weight species in MS

Visualizations

Logical Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow Troubleshooting Flowchart for Reactions with this compound start Reaction Performed check_byproducts Analyze Crude Product (TLC, LC-MS, NMR) start->check_byproducts main_product High Yield of Desired Product check_byproducts->main_product Clean Reaction side_product_detected Significant Side Products Detected check_byproducts->side_product_detected Byproducts Present identify_mass Identify Mass of Major Side Product side_product_detected->identify_mass mass_85 Mass +85 amu? identify_mass->mass_85 michael_adduct Likely Michael Adduct - Reduce catalyst - Use non-nucleophilic base - Lower temperature mass_85->michael_adduct Yes mass_18 Mass +18 amu? mass_85->mass_18 No hydrolysis Likely Hydrolysis - Use anhydrous conditions - Reduce reaction time - Control pH mass_18->hydrolysis Yes high_mw High MW Byproducts? mass_18->high_mw No self_condensation Likely Self-Condensation - Use weaker base - Slow addition of aldehyde - Lower temperature high_mw->self_condensation Yes other Other Byproducts high_mw->other No

Caption: A flowchart to guide the troubleshooting process based on the identity of observed side products.

Reaction Pathway for Knoevenagel Condensation and a Common Side Reaction

Reaction_Pathway Knoevenagel Condensation and Michael Addition Side Reaction cluster_main Desired Reaction cluster_side Side Reaction reactant1 This compound intermediate Knoevenagel Adduct reactant1->intermediate + Piperidine (cat.) reactant2 Aldehyde/Ketone reactant2->intermediate product α,β-Unsaturated Product intermediate->product - H₂O side_product Michael Adduct product->side_product + Piperidine side_reactant Piperidine side_reactant->side_product

Caption: The desired Knoevenagel condensation pathway and the subsequent Michael addition side reaction.

References

Technical Support Center: Purification of 1-(Cyanoacetyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(cyanoacetyl)piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives, which are often crystalline solids, include:

  • Recrystallization: This is a highly effective method for removing impurities, especially if the crude product is a solid.

  • Column Chromatography: Utilized to separate the desired compound from byproducts and unreacted starting materials, particularly for oily products or complex mixtures.[1][2]

  • Washing/Trituration: Simple washing of the crude solid with a suitable solvent can remove soluble impurities.[3]

Q2: My crude this compound derivative is an oil and won't solidify. How can I purify it?

A2: Oily products are common and can be purified effectively using column chromatography. If you aim for a solid product, you can try dissolving the purified oil in a minimal amount of a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce precipitation.[4] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Q3: I am observing a persistent yellow color in my purified product. What could be the cause and how can I remove it?

A3: A yellow tint in the product can be due to several factors, including residual starting materials, byproducts from side reactions, or degradation of the compound. While sometimes the compound itself is inherently yellow, if you suspect impurities, consider the following:

  • Recrystallization: This is often the best method to remove colored impurities.

  • Activated Carbon Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities before crystallization.

  • Column Chromatography: A carefully chosen solvent system can separate the colored impurities from your product.[5]

Q4: My compound seems to be degrading on the silica gel column. What are my options?

A4: Some compounds are unstable on silica gel.[1] If you suspect this is happening, you can:

  • Use a less acidic stationary phase: Consider using alumina (basic or neutral) or Florisil for your column chromatography.[1]

  • Deactivate the silica gel: You can reduce the acidity of silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[6]

  • Minimize contact time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The cooling rate is too fast, or the solvent is not ideal.1. Re-heat the solution to dissolve the oil. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Add a slightly larger volume of the hot solvent. 4. Try a different solvent system.[4]
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent.1. Try to induce crystallization by scratching the inner wall of the flask with a glass rod. 2. Add a seed crystal of the pure compound if available. 3. Reduce the volume of the solvent by evaporation and allow it to cool again. 4. If using a mixed solvent system, add more of the "poor" solvent dropwise.[4]
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent, or too much solvent was used.1. Ensure the minimum amount of hot solvent is used to dissolve the crude product. 2. Cool the solution in an ice bath for a longer period to maximize precipitation. 3. Wash the collected crystals with a minimal amount of cold solvent.[4]
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound does not move from the baseline (Rf = 0). The solvent system is not polar enough.1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. 2. For very polar compounds, consider using a more polar solvent system like dichloromethane/methanol.[1]
Compound runs with the solvent front (Rf = 1). The solvent system is too polar.1. Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.[1]
Poor separation of the product from impurities. The chosen solvent system does not provide adequate resolution.1. Perform a thorough TLC analysis with various solvent systems to find one that gives good separation (a ΔRf of at least 0.2 is ideal). 2. Use a longer column or a finer mesh silica gel for better resolution. 3. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Streaking or tailing of spots on TLC and column. The compound is acidic or basic, or it is interacting strongly with the silica gel.1. For basic compounds like piperidine derivatives, add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing.[6] 2. For acidic compounds, a small amount of acetic acid can be added, but be cautious during solvent removal.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The ideal solvent will vary depending on the specific derivative.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound derivative into a test tube.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating.[4]

    • If the compound dissolves readily at room temperature, it is likely too soluble for recrystallization from that solvent alone. A mixed solvent system may be necessary.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[4]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography of a this compound Derivative
  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate).

    • The ideal eluent system will give the desired compound an Rf value of approximately 0.3 and good separation from impurities.[6]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1 cm).

    • Fill the column with silica gel (slurry packing with the initial eluent is recommended for better separation).

    • Add another layer of sand on top of the silica gel.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of a suitable solvent (the eluent or a more polar solvent like dichloromethane).

    • Carefully apply the sample to the top of the silica gel.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Oily Product column_chrom->pure_oil

Caption: Decision workflow for choosing a primary purification technique.

Troubleshooting_Column_Chromatography start Run TLC rf_check Rf of Product? start->rf_check increase_polarity Increase Eluent Polarity rf_check->increase_polarity Too Low (Rf ≈ 0) decrease_polarity Decrease Eluent Polarity rf_check->decrease_polarity Too High (Rf ≈ 1) run_column Run Column rf_check->run_column Good (Rf ≈ 0.3) increase_polarity->start decrease_polarity->start

Caption: Troubleshooting solvent selection for column chromatography.

References

Improving yield and purity in 1-(Cyanoacetyl)piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 1-(Cyanoacetyl)piperidine. Here, you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than the reported 92%. What are the potential causes and how can I improve it?

A1: Low yields in this reaction can stem from several factors. Here is a systematic troubleshooting approach:

  • Purity of Starting Materials: Ensure that both piperidine and ethyl cyanoacetate are of high purity. Piperidine can absorb atmospheric carbon dioxide to form piperidinium carbonate, reducing its nucleophilicity. Ethyl cyanoacetate can hydrolyze over time if exposed to moisture. It is recommended to use freshly distilled piperidine and a new or properly stored bottle of ethyl cyanoacetate.

  • Incomplete Reaction: The reaction between ethyl cyanoacetate and piperidine can take 24-60 hours to reach completion at room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the ethyl cyanoacetate spot. If the reaction stalls, consider a slight increase in temperature (e.g., to 30-40°C), but be aware that higher temperatures may promote side reactions.

  • Stoichiometry: The use of an excess of piperidine (1.5 equivalents) helps to drive the reaction to completion.[1] Ensure accurate measurement of your reagents.

  • Moisture: The presence of water can lead to the hydrolysis of the ester starting material and the amide product.[2] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Product Isolation: this compound is a solid that precipitates from the reaction mixture. Ensure complete precipitation before filtration. Cooling the reaction mixture in an ice bath before filtration can improve the recovery of the product. Inadequate washing of the precipitate can leave unreacted starting materials, while excessive washing can lead to product loss.

Q2: My final product is impure. What are the likely side products and how can I minimize their formation?

A2: Impurities in the final product can arise from unreacted starting materials or the formation of side products. Here are some common impurities and strategies to avoid them:

  • Unreacted Ethyl Cyanoacetate and Piperidine: If the reaction is incomplete, these will remain in the crude product. Ensure the reaction has gone to completion by TLC monitoring. The washing steps with toluene and hexane are designed to remove these more soluble starting materials from the precipitated product.[1]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of ethyl cyanoacetate to cyanoacetic acid, or the product to piperidinyl cyanoacetic acid. These acidic impurities can be removed by washing the crude product with a dilute sodium bicarbonate solution during workup, followed by a water wash to remove the salt.

  • Self-Condensation of Ethyl Cyanoacetate: Piperidine is a base and can catalyze the self-condensation of ethyl cyanoacetate (a Claisen-type condensation).[3] This is more likely to occur at higher temperatures. Maintaining a lower reaction temperature (room temperature) and using the recommended stoichiometry can minimize this side reaction.

  • Dimerization of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can also dimerize.[4] Similar to self-condensation, this can be minimized by controlling the reaction temperature.

Q3: How can I effectively monitor the progress of the reaction?

A3: As the starting materials and the product lack strong chromophores, visualization on TLC plates requires a developing agent. An iodine chamber is an effective method for visualizing the spots.[1] The mobile phase can be a mixture of ethyl acetate and hexane (e.g., 1:2 v/v). The disappearance of the ethyl cyanoacetate spot indicates the completion of the reaction.

Q4: Are there alternative purification methods to simple filtration and washing?

A4: While the direct precipitation of the product in high purity is a major advantage of the described neat reaction, if significant impurities are present, recrystallization can be employed. A suitable solvent system would need to be determined empirically, but solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane could be good starting points.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reported Reaction Parameters and Product Specifications

ParameterValueReference
Piperidine:Ethyl Cyanoacetate Ratio1.5 : 1[1]
Temperature20°C (Room Temperature)[1]
Reaction Time24 - 60 hours[1]
SolventNeat (no solvent)[1]
Reported Yield92%[1]
Melting Point87 - 90°C[1]
Molecular Weight152.19 g/mol [5]

Table 2: Troubleshooting Guide for Reaction Parameters

ParameterStandard ConditionDeviationPotential IssueRecommended Action
Stoichiometry 1.5 eq. Piperidine< 1.5 eq. PiperidineIncomplete reaction, lower yield.Use at least 1.5 equivalents of piperidine.
> 1.5 eq. PiperidineIncreased potential for side reactions, difficult removal of excess piperidine.Adhere to the 1.5:1 ratio.
Temperature 20°C< 20°CVery slow reaction rate.Maintain at room temperature.
> 40°CIncreased rate of side reactions (e.g., self-condensation of ethyl cyanoacetate).Avoid excessive heating. If faster reaction is needed, warm gently (30-40°C) and monitor closely for impurities.
Reaction Time 24 - 60 h< 24 hIncomplete reaction, lower yield.Allow the reaction to proceed for at least 24 hours and monitor by TLC.
Atmosphere Inert (N₂)AirPotential for piperidine to react with CO₂.Conduct the reaction under an inert atmosphere.
Water Content AnhydrousPresence of waterHydrolysis of starting material and product, leading to lower yield and acidic impurities.Use dry glassware and high-purity, anhydrous reagents.

Experimental Protocols

Synthesis of this compound

This protocol is based on the high-yield method described in the literature.[1]

Materials:

  • Piperidine (high purity, distilled)

  • Ethyl cyanoacetate (high purity)

  • Toluene

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringe

  • Buchner funnel and filter flask

  • Vacuum desiccator

  • Concentrated sulfuric acid (for desiccator)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Under an inert atmosphere, add ethyl cyanoacetate to the flask.

  • With vigorous stirring, add 1.5 molar equivalents of piperidine to the flask. The addition can be done via a syringe.

  • Continue stirring the neat mixture at room temperature (20°C) for 24-60 hours.

  • Monitor the reaction progress by TLC until the ethyl cyanoacetate is consumed.

  • Upon completion, a thick off-white precipitate of this compound will have formed.

  • Filter the precipitate under vacuum using a Buchner funnel.

  • Wash the filtered solid with small portions of toluene (~20 mL) followed by hexane (~25 mL) to remove any unreacted starting materials.

  • Dry the purified product in a vacuum desiccator containing concentrated sulfuric acid until the smell of piperidine is no longer detectable.

Visualizations

Reaction_Pathway Ethyl_Cyanoacetate Ethyl Cyanoacetate Intermediate Tetrahedral Intermediate Ethyl_Cyanoacetate->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Product This compound Intermediate->Product - Ethanol Ethanol Ethanol Intermediate->Ethanol Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Completion Check Reaction Completion (TLC) Check_Purity->Check_Completion Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Check_Conditions Review Reaction Conditions Check_Completion->Check_Conditions Complete Extend_Time Extend Reaction Time Check_Completion->Extend_Time Incomplete Optimize_Conditions Optimize Conditions (Temp., Stoich.) Check_Conditions->Optimize_Conditions Sub-optimal Improve_Workup Improve Workup/Purification Check_Conditions->Improve_Workup Optimal Success Improved Yield and Purity Purify_Reagents->Success Extend_Time->Success Optimize_Conditions->Success Improve_Workup->Success Parameter_Relationships Yield_Purity Yield & Purity Temperature Temperature Temperature->Yield_Purity  Side reactions if too high Time Reaction Time Time->Yield_Purity  Completeness Stoichiometry Stoichiometry Stoichiometry->Yield_Purity  Drives reaction Purity_Reagents Reagent Purity Purity_Reagents->Yield_Purity  Avoids side reactions

References

Technical Support Center: N-Alkylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the N-alkylation of piperidine derivatives. This guide is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My N-alkylation of piperidine is sluggish or results in a low yield. What are the potential causes and solutions?

A1: Several factors can contribute to a slow or incomplete N-alkylation reaction. These include the reactivity of the alkylating agent, reagent solubility, the choice of base, and steric hindrance.[1][2]

Troubleshooting Steps:

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider switching to a more reactive one. Increasing the reaction temperature can also help overcome a higher activation energy barrier.[2] The addition of a catalytic amount of potassium iodide can sometimes facilitate reactions with less reactive alkyl bromides or chlorides.

  • Reagent Solubility: Ensure all reactants, particularly the base, are soluble in the chosen solvent. For instance, if using an insoluble base like potassium carbonate in a solvent such as acetone, switching to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can improve the reaction rate by increasing solubility.[1]

  • Inappropriate Base: The selection of the base is crucial. For straightforward alkylations, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient. For more challenging substrates or to minimize side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[1][3] In some cases, particularly with less nucleophilic piperidine systems, a stronger base such as sodium hydride (NaH) may be necessary.[3]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction. To overcome this, increasing the reaction temperature may be necessary.[2]

  • Reaction Stalled: If the reaction stops before completion, consider increasing the temperature or extending the reaction time. Monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1]

Issue 2: Formation of Side Products

Q2: I am observing a significant amount of quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?

A2: The formation of quaternary ammonium salts is a common side reaction, especially with highly reactive alkylating agents.[4] Several strategies can be employed to minimize this.

Preventative Measures:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the piperidine derivative relative to the alkylating agent.[5] A significant excess of the alkylating agent will favor the formation of the quaternary salt.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for example, using a syringe pump, helps to maintain a low concentration of the electrophile. This favors the reaction with the more abundant starting amine over the newly formed tertiary amine.[3][5]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation step.[2]

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent.[5]

  • Alternative Method: Consider using reductive amination, which is a milder and often more selective method that avoids the issue of over-alkylation.[4][6]

Q3: Besides over-alkylation, what are other common side reactions?

A3: Other potential side reactions can include elimination reactions if the alkylating agent is prone to it, or reactions involving other functional groups present in the molecule. Careful selection of reaction conditions and protecting groups for sensitive functionalities can mitigate these issues.

Issue 3: Purification Challenges

Q4: How can I effectively purify my N-alkylated piperidine derivative?

A4: Purification typically involves an aqueous work-up followed by column chromatography.

General Purification Protocol:

  • Quenching and Extraction: After the reaction is complete, it is often quenched with water or an aqueous solution of a mild base like sodium bicarbonate to neutralize any acid formed and to dissolve inorganic salts. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[4][6]

  • Washing: The organic layer is typically washed with water and then brine to remove any remaining water-soluble impurities.[4]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel to separate the desired product from any remaining starting materials, byproducts, or impurities.[4][6]

Data Presentation

The choice of reaction conditions can significantly impact the yield of the N-alkylation reaction. The following tables summarize quantitative data for different reaction parameters.

Table 1: Comparison of Bases for N-Alkylation of a Piperidine Derivative [7]

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)ACN801285
2Cs₂CO₃ (2.0)ACN80892
3DIPEA (2.0)ACN801878
4K₂CO₃ (2.0)DMF80690

Table 2: Comparison of Solvents for N-Alkylation of a Piperidine Derivative with an Alkyl Bromide

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃801285[7]
2DMFK₂CO₃80690[7]
3THFK₂CO₃652465
4TolueneK₂CO₃1101870

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide [4]

This protocol describes a general procedure for the direct N-alkylation of a piperidine derivative using an alkyl halide and a base.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., ACN or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and the anhydrous solvent.

  • Add the base to the stirred solution.

  • Slowly add the alkyl halide to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction in an ice bath during the addition.

  • Stir the reaction at room temperature or heat as required. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination [6]

This protocol provides an alternative method that is particularly useful for preventing over-alkylation.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

  • Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the piperidine derivative and the aldehyde or ketone in the solvent.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Piperidine Derivative, Solvent, and Base add_alkylating Slowly Add Alkylating Agent reagents->add_alkylating react Stir at Appropriate Temperature add_alkylating->react monitor Monitor Progress (TLC, LC-MS) react->monitor filter Filter Inorganic Salts monitor->filter Reaction Complete extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure N-Alkylated Piperidine

Caption: General experimental workflow for direct N-alkylation of piperidine derivatives.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Alkylation? cause1 Poor Leaving Group on Alkylating Agent? start->cause1 Yes cause2 Steric Hindrance? start->cause2 Yes cause3 Insoluble Reagents? start->cause3 Yes cause4 Side Reactions (e.g., Over-alkylation)? start->cause4 Yes solution1 Use more reactive alkyl halide (R-I > R-Br > R-Cl) or increase temperature. cause1->solution1 solution2 Increase reaction temperature. cause2->solution2 solution3 Switch to a more polar aprotic solvent (e.g., DMF). cause3->solution3 solution4 Slowly add alkylating agent, use less reactive agent, lower temperature, or use reductive amination. cause4->solution4

Caption: Troubleshooting decision tree for low yield in N-alkylation of piperidines.

References

Technical Support Center: Overcoming Steric Hindrance in 1-(Cyanoacetyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Cyanoacetyl)piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your reactions, particularly in the context of Knoevenagel condensations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact reactions with this compound?

A1: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial arrangement of atoms in a molecule. In the context of this compound reactions, such as the Knoevenagel condensation, steric hindrance typically arises when the carbonyl carbon of the aldehyde or ketone is surrounded by bulky substituents. This bulkiness impedes the approach of the nucleophilic carbanion generated from this compound, thereby reducing the reaction rate and overall yield.

Q2: Which types of carbonyl compounds are most likely to cause steric hindrance issues with this compound?

A2: Steric hindrance becomes a significant factor with ketones that have bulky groups attached to the carbonyl carbon. Examples include:

  • Di- and tri-substituted ketones: Ketones with secondary or tertiary alkyl groups (e.g., diisopropyl ketone, tert-butyl methyl ketone).

  • Cyclic ketones with adjacent bulky substituents: For instance, 2,6-disubstituted cyclohexanones.

  • Aromatic ketones with ortho-substituents: Such as 2,6-dimethylacetophenone.

Aldehydes are generally less susceptible to steric hindrance, but bulky ortho-substituents on aromatic aldehydes can also slow down the reaction.

Q3: What are the initial indicators of a sterically hindered reaction in my experiment?

A3: The primary signs of a sterically hindered reaction include:

  • Low or no product yield: Despite extended reaction times and appropriate conditions for less hindered substrates.

  • Recovery of unreacted starting materials: A significant amount of the ketone and/or this compound remains after the reaction.

  • Formation of side products: In some cases, alternative reaction pathways that are less sterically demanding may become favorable.

  • Slow reaction progress: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) will show a very slow conversion of starting materials to the product.

Troubleshooting Guides

Guide 1: Low or No Product Yield

If you are experiencing low or no yield in your Knoevenagel condensation with a sterically hindered ketone and this compound, consider the following troubleshooting steps.

Logical Workflow for Troubleshooting Low Yield

start Low/No Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK success Problem Resolved check_reagents->success Issue Found change_catalyst Change Catalyst System increase_temp->change_catalyst No Improvement increase_temp->success Yield Improves use_lewis_acid Introduce a Lewis Acid Co-catalyst change_catalyst->use_lewis_acid No Improvement change_catalyst->success Yield Improves microwave Employ Microwave Irradiation use_lewis_acid->microwave No Improvement use_lewis_acid->success Yield Improves dean_stark Use a Dean-Stark Trap microwave->dean_stark No Improvement microwave->success Yield Improves optimize_solvent Optimize Solvent dean_stark->optimize_solvent No Improvement dean_stark->success Yield Improves optimize_solvent->success Yield Improves

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Troubleshooting Steps in Detail:

  • Verify Reagent Purity and Stoichiometry: Ensure that your this compound and the ketone are pure. Impurities can inhibit the catalyst or lead to side reactions. Use a slight excess (1.1-1.2 equivalents) of this compound to help drive the reaction to completion.

  • Increase Reaction Temperature: Sterically hindered reactions often require higher activation energy. Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene can be effective.

  • Change the Catalyst System: While piperidine is a common catalyst, it may not be sufficient for hindered substrates.[1] Consider more potent catalytic systems.

    • Piperidinium Acetate: The combination of piperidine and acetic acid can be more effective.[2]

    • Stronger Amine Bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective at deprotonating the active methylene group.

    • Lewis Acid Co-catalysis: The addition of a Lewis acid can activate the carbonyl group of the ketone, making it more electrophilic.[3][4]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by providing rapid and uniform heating.[5][6][7][8][9] This can be particularly effective for overcoming the high activation energy of sterically hindered reactions.

  • Use a Dean-Stark Trap: The Knoevenagel condensation produces water as a byproduct.[10] For sterically hindered reactions that are slow and reversible, removing water using a Dean-Stark trap can shift the equilibrium towards the product.[11][12]

  • Optimize the Solvent: While often overlooked, the solvent can play a crucial role. For high-temperature reactions, high-boiling aprotic solvents like toluene, xylene, or DMF are suitable. In some cases, polar aprotic solvents can enhance the reactivity of the nucleophile.

Guide 2: Formation of Side Products or Incomplete Reaction

If you observe the formation of significant side products or the reaction stalls, consider the following:

  • Lower the Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. If you are observing decomposition or unwanted byproducts, try running the reaction at a lower temperature for a longer duration.

  • Use a Milder Catalyst: A highly reactive catalyst might be promoting undesired pathways. If you are using a very strong base, consider switching to a milder one like piperidinium acetate.

  • Check for Enolizable Protons on the Ketone: If the ketone has acidic alpha-protons, self-condensation (aldol reaction) can be a competing side reaction. Using a milder base can sometimes suppress this.

Data Presentation

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation with Hindered Ketones

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Piperidine/Acetic AcidToluene, Reflux (Dean-Stark)Readily available, mild.[2]May be slow for highly hindered substrates.
DBUTHF or Toluene, 60-110 °CStronger base, can accelerate the reaction.Can promote side reactions if not controlled.
TiCl₄/Et₃NCH₂Cl₂, 0 °C to RTEffective Lewis acid activation of the carbonyl.[3]Stoichiometric amounts of TiCl₄ are often needed, workup can be more complex.
Boric AcidAqueous Ethanol, RTMild, environmentally friendly catalyst.[13]May require longer reaction times for hindered substrates.
Microwave IrradiationSolvent-free or high-boiling solventRapid heating, significantly reduced reaction times.[5][9]Requires specialized equipment.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of a Hindered Ketone using Piperidine/Acetic Acid with a Dean-Stark Trap

This protocol is a good starting point for moderately hindered ketones.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the hindered ketone (1.0 eq), this compound (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Knoevenagel Condensation of a Highly Hindered Ketone

This protocol is suitable for very sterically demanding ketones where conventional heating is ineffective.

  • Preparation: In a microwave-safe reaction vessel, combine the hindered ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of a suitable base (e.g., DBU, 0.2 eq). If a solvent is used, a high-boiling polar aprotic solvent like DMF or NMP is recommended. For solvent-free conditions, ensure the reactants are well-mixed.

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate at a fixed temperature (e.g., 120-150 °C) for short intervals (e.g., 5-10 minutes). Monitor the reaction progress by TLC after each interval.

  • Workup: After completion, cool the reaction vessel to room temperature. If a solvent was used, remove it under reduced pressure. If the reaction was solvent-free, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Signaling Pathway: Mechanism of Steric Hindrance in Knoevenagel Condensation

cluster_0 Unhindered Ketone cluster_1 Sterically Hindered Ketone Unhindered Ketone Unhindered Ketone Nucleophile Approach (Easy) Nucleophile Approach (Easy) Unhindered Ketone->Nucleophile Approach (Easy) Fast Reaction Fast Reaction Nucleophile Approach (Easy)->Fast Reaction Hindered Ketone Hindered Ketone Bulky Groups Bulky Groups Hindered Ketone->Bulky Groups Slow/No Reaction Slow/No Reaction Bulky Groups->Slow/No Reaction Block Nucleophile This compound\nCarbanion This compound Carbanion This compound\nCarbanion->Nucleophile Approach (Easy) This compound\nCarbanion->Bulky Groups

Caption: Steric hindrance from bulky groups on a ketone impeding nucleophilic attack.

References

Technical Support Center: Catalyst Selection for Efficient 1-(Cyanoacetyl)piperidine Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing transformations of 1-(Cyanoacetyl)piperidine.

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a key transformation of this compound, reacting it with aldehydes or ketones to form α,β-unsaturated products. The choice of catalyst is crucial for reaction efficiency, yield, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Knoevenagel condensation of this compound?

A1: Weakly basic amines are the most common catalysts. Piperidine itself is a classic choice. Other effective catalysts include pyrrolidine, trimethylamine, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] In recent years, greener alternatives such as amino acids (e.g., glycine, proline) and various heterogeneous catalysts have also been successfully employed.[3]

Q2: Why is a weak base preferred over a strong base like sodium hydroxide?

A2: Strong bases can lead to undesired side reactions, most notably the self-condensation of the aldehyde or ketone reactant (an aldol condensation).[4] Weak bases are basic enough to deprotonate the active methylene group of this compound to form the reactive enolate, but not so basic as to promote self-condensation of the carbonyl compound.

Q3: My Knoevenagel condensation is giving a low yield. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: Can I run the Knoevenagel condensation without a solvent?

A4: Yes, solvent-free, or "neat," conditions can be highly effective and offer green chemistry benefits.[5] Grinding the reactants with a solid catalyst at room temperature can lead to high yields and purity.

Troubleshooting Guide: Knoevenagel Condensation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may be old, impure, or inappropriate for the specific substrates.Catalyst Screening: Test a range of catalysts (e.g., piperidine, DBU, ammonium acetate). Optimize Loading: Start with 5-10 mol% and adjust as needed. Use Fresh Catalyst: Ensure the catalyst is not degraded.[5]
Inappropriate Solvent: Reactants may not be fully soluble, or the solvent may hinder the reaction mechanism.Solvent Selection: Test different solvents. Protic polar solvents like ethanol are common, but aprotic polar solvents like DMF or even water can be effective.[5] For some reactions, solvent-free conditions are optimal.
Unfavorable Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition.Temperature Optimization: Systematically vary the temperature. Many Knoevenagel condensations work well at room temperature, while others may require heating.[5]
Insufficient Reaction Time: The reaction may not have reached completion.Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Formation of Side Products Self-condensation of Carbonyl Compound: The base catalyst may be too strong.Use a Weaker Base: Switch to a milder catalyst like an ammonium salt (e.g., ammonium acetate) or an amino acid.
Michael Addition: The product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound.Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound. Lower Reaction Temperature: This can help to reduce the rate of the Michael addition.
Difficulty in Product Isolation Product is Soluble in the Reaction Mixture: The product may not precipitate upon cooling.Solvent Removal: If the product does not precipitate, remove the solvent under reduced pressure. Extraction: Perform a liquid-liquid extraction to isolate the product.
Catalyst Removal: Homogeneous catalysts can be difficult to separate from the product.Use a Heterogeneous Catalyst: Consider solid-supported catalysts for easier filtration and recycling.[3]
Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in Knoevenagel condensations of cyanoacetamide derivatives with aromatic aldehydes, providing a benchmark for catalyst selection.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Piperidine0.1 eqEthanolReflux2-6 h-[6]
TrimethylamineCatalyticEthanolRoom Temp~15 min70-90[2]
DBU/H₂O complex1 mmolWaterRoom Temp5-30 min94-96[4]
Pyrrolidine0.5-0.625 eqEthanol78480 min100[7]
Gallium ChlorideCatalyticSolvent-freeRoom Temp-High[3]
Diisopropylethylammonium acetate (DIPEAc)-AcetonitrileReflux10-30 min91-98[8]
Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation (General Procedure)

This protocol is a general method that can be adapted for the reaction of this compound with various aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.[6]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.[6]

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Aldehyde, and Solvent B Add Catalyst (e.g., Piperidine) A->B C Stir at Appropriate Temperature (Room Temp to Reflux) B->C D Monitor Progress by TLC C->D E Cool Reaction Mixture D->E F Isolate Crude Product (Filtration or Evaporation) E->F G Purify Product (Recrystallization or Chromatography) F->G

Caption: Experimental workflow for the Knoevenagel condensation.

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Condensation Catalyst Is the catalyst active and appropriate? Start->Catalyst Solvent Are reactants soluble in the chosen solvent? Catalyst->Solvent Yes Sol1 Screen different catalysts (e.g., DBU, Pyrrolidine). Use a fresh batch. Catalyst->Sol1 No Temp Is the reaction temperature optimized? Solvent->Temp Yes Sol2 Test alternative solvents (e.g., DMF, water, solvent-free). Solvent->Sol2 No Time Is the reaction time sufficient? Temp->Time Yes Sol3 Systematically vary the temperature. Temp->Sol3 No Sol4 Monitor reaction by TLC to determine completion. Time->Sol4 No Thorpe_Ziegler_Mechanism A Dinitrile B Carbanion Formation (Base Catalyzed) A->B Base C Intramolecular Nucleophilic Attack B->C D Cyclic Imine Anion C->D E Tautomerization D->E F Enaminonitrile E->F G Acid Hydrolysis F->G H₃O⁺ H Cyclic Ketone G->H Thorpe_Ziegler_Troubleshooting Start Low Yield in Thorpe-Ziegler Cyclization Base Is the base strong enough? Start->Base Concentration Is intermolecular polymerization occurring? Base->Concentration Yes Sol1 Use a stronger base (e.g., NaH, KOtBu). Base->Sol1 No Hydrolysis Is the hydrolysis of the enamine complete? Concentration->Hydrolysis No Sol2 Employ high dilution conditions. Concentration->Sol2 Yes Sol3 Increase acid concentration or heat during hydrolysis. Hydrolysis->Sol3 No

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale 1-(Cyanoacetyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of 1-(Cyanoacetyl)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic reaction in the synthesis of this compound?

A1: The primary exothermic event is the nucleophilic acyl substitution reaction between piperidine and an activated cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride. The reaction of amines with acylating agents is generally exothermic.[1]

Q2: How significant is the exotherm for this specific reaction?

A2: While a lab-scale reaction at room temperature may not exhibit a significant temperature increase due to a high surface-area-to-volume ratio, the exotherm can become a critical safety concern at larger scales.[2] The calculated standard enthalpy of reaction (ΔH_rxn) for the synthesis from ethyl cyanoacetate and piperidine is approximately -35.9 kJ/mol , indicating a moderately exothermic process. Proper heat management is crucial to prevent thermal runaway.

Q3: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A3: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reactor, potentially causing a runaway reaction.[3] This can result in:

  • Boiling of the solvent and over-pressurization of the vessel.

  • Decomposition of reactants and products, leading to the release of toxic and flammable materials.[4][5]

  • Reduced product yield and purity due to side reactions.

Q4: What are the key parameters to monitor for controlling the exotherm?

A4: Continuous monitoring of the internal reaction temperature, the temperature of the cooling medium in the reactor jacket, and the rate of reagent addition are critical for maintaining control over the reaction.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Rise in Reaction Temperature

  • Problem: The internal temperature of the reactor is increasing rapidly and is not being controlled by the cooling system. This may indicate the beginning of a thermal runaway.

  • Immediate Actions:

    • Immediately stop the addition of the limiting reagent (typically the more reactive species or the one being added portion-wise).

    • Ensure the reactor's cooling system is operating at maximum capacity.

    • If the temperature continues to rise, initiate an emergency cooling procedure, such as the addition of a pre-chilled, inert solvent to dilute the reaction mixture.

    • Alert all personnel in the vicinity and be prepared to follow emergency shutdown procedures.[6][7]

  • Potential Causes & Preventative Measures:

    • Cause: Reagent addition rate is too high.

      • Prevention: The addition rate should be carefully controlled to match the heat removal capacity of the reactor. Conduct a risk assessment, including reaction calorimetry, to determine the maximum safe addition rate before scaling up.

    • Cause: Inadequate cooling.

      • Prevention: Ensure the cooling system is properly sized and functioning correctly. The temperature differential between the reaction mixture and the cooling medium should be sufficient to remove the heat generated.

    • Cause: Poor mixing leading to localized hot spots.

      • Prevention: Use an appropriate agitator and agitation speed to ensure efficient heat transfer and a homogeneous reaction mixture.

Issue 2: Slower than Expected Initial Temperature Increase, Followed by a Sudden Spike

  • Problem: The reaction appears to have a slow initiation, leading to an accumulation of unreacted reagents. Once the reaction begins, the large amount of accumulated reactants reacts quickly, causing a sudden and dangerous temperature spike.

  • Potential Causes & Preventative Measures:

    • Cause: Low initial reaction temperature.

      • Prevention: Ensure the initial temperature of the reaction mixture is appropriate for a controlled initiation of the reaction. A slightly elevated starting temperature may be necessary, but this should be determined through careful process safety studies.

    • Cause: Impurities in reactants or solvents inhibiting the reaction.

      • Prevention: Use high-purity, anhydrous reagents and solvents to ensure consistent reaction kinetics.

    • Cause: Inefficient mixing preventing proper contact of reactants.

      • Prevention: Verify that the agitation is sufficient to create a well-mixed suspension or solution.

Quantitative Data

A thorough understanding of the reaction thermodynamics is crucial for safe scale-up. The following table summarizes the standard enthalpies of formation for the reactants and products.

CompoundStateStandard Enthalpy of Formation (ΔH_f°) (kJ/mol)Reference
PiperidineLiquid-87.4 ± 0.7NIST
Ethyl CyanoacetateLiquid-367.8 ± 1.3NIST
This compoundCrystalline-217.1 ± 1.4[2]
EthanolLiquid-277.6[1][6][8]

Calculation of the Standard Enthalpy of Reaction (ΔH_rxn°)

The standard enthalpy of reaction can be estimated using the following equation:

ΔH_rxn° = ΣΔH_f°(products) - ΣΔH_f°(reactants)

For the reaction: Piperidine (l) + Ethyl Cyanoacetate (l) → this compound (c) + Ethanol (l)

ΔH_rxn° = [(-217.1 kJ/mol) + (-277.6 kJ/mol)] - [(-87.4 kJ/mol) + (-367.8 kJ/mol)] ΔH_rxn° = -494.7 kJ/mol - (-455.2 kJ/mol) ΔH_rxn° ≈ -39.5 kJ/mol

This calculation confirms the exothermic nature of the reaction.

Experimental Protocols

Large-Scale Synthesis of this compound with Exotherm Management

Warning: This procedure should only be carried out by trained personnel in a facility equipped to handle exothermic reactions. A thorough hazard analysis should be conducted before implementation.

1. Reactor Setup:

  • A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, a nitrogen inlet, and a controlled-rate addition funnel or pump.

  • The reactor's cooling system must be capable of handling the calculated heat load of the reaction.

2. Reagent Charging:

  • Charge the reactor with piperidine (1.0 equivalent) and a suitable inert solvent (e.g., toluene, heptane) to aid in heat transfer and control viscosity. The use of a solvent is highly recommended for large-scale operations to increase the thermal mass of the system.

  • Inert the reactor with nitrogen.

  • Begin agitation and cool the reactor contents to 0-5 °C.

3. Controlled Addition:

  • Slowly add ethyl cyanoacetate (1.05 equivalents) to the cooled piperidine solution via the addition funnel or pump over a period of 2-4 hours.

  • Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the internal temperature below 10 °C.

  • If the temperature rises above 10 °C, stop the addition and allow the reaction to cool before resuming at a slower rate.

4. Reaction Monitoring and Completion:

  • After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC, LC, TLC).

5. Work-up and Isolation:

  • Once the reaction is complete, the product can be isolated by filtration if it precipitates from the reaction mixture.

  • Wash the isolated solid with cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum.

Visualizations

Troubleshooting_Exotherm start Rapid Temperature Increase Detected stop_addition Stop Reagent Addition Immediately start->stop_addition max_cooling Maximize Cooling System Output stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing emergency_quench Initiate Emergency Quench Procedure temp_decreasing->emergency_quench No stabilize Stabilize Reactor temp_decreasing->stabilize Yes evacuate Alert Personnel and Evacuate if Necessary emergency_quench->evacuate post_incident_analysis Conduct Post-Incident Analysis stabilize->post_incident_analysis Experimental_Workflow reactor_setup Reactor Setup and Inerting charge_piperidine Charge Piperidine and Solvent reactor_setup->charge_piperidine cool_reactor Cool to 0-5 °C charge_piperidine->cool_reactor add_ethyl_cyanoacetate Slow, Controlled Addition of Ethyl Cyanoacetate (2-4h) cool_reactor->add_ethyl_cyanoacetate monitor_temp Maintain Temp < 10 °C add_ethyl_cyanoacetate->monitor_temp stir_complete Stir to Completion (2-4h) add_ethyl_cyanoacetate->stir_complete monitor_temp->add_ethyl_cyanoacetate Adjust Addition Rate isolate_product Isolate Product by Filtration stir_complete->isolate_product dry_product Dry Product Under Vacuum isolate_product->dry_product

References

Analytical methods for monitoring 1-(Cyanoacetyl)piperidine reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to monitor the reaction progress of 1-(Cyanoacetyl)piperidine.

General Reaction Monitoring Workflow

The following diagram outlines the general workflow for monitoring the progress of the this compound synthesis.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_decision Decision Making start Start Reaction: Piperidine + Ethyl Cyanoacetate sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if necessary) sampling->quench prep Prepare Sample for Analysis quench->prep analysis Perform Analysis (TLC, HPLC, or NMR) prep->analysis data Analyze Data: - Disappearance of Reactants - Appearance of Product analysis->data complete Reaction Complete? data->complete workup Proceed to Workup & Purification complete->workup Yes continue_reaction Continue Reaction & Sampling complete->continue_reaction No continue_reaction->sampling

Caption: General workflow for monitoring chemical reaction progress.

Comparison of Analytical Methods

This table summarizes the key aspects of common analytical techniques for monitoring the synthesis of this compound.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of components between a stationary and mobile phase.Separation based on affinity for a stationary phase under high pressure.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Data Output Qualitative / Semi-quantitative (spot intensity).[1]Quantitative (peak area).[1]Quantitative and Structural (signal integration and chemical shifts).[2]
Speed Fast.[1]Moderate.[1]Slow to Moderate.
Cost Low.[1]Moderate to High.High.
Key Advantages Simple, rapid, and cost-effective for quick checks.[1][3]High precision and accuracy for kinetic studies and yield determination.[1]Provides detailed structural information and can be used for in-situ monitoring.[1][4]
Key Disadvantages Limited quantitative accuracy; may require staining for visualization.[1][5]Requires method development; higher operational cost.Lower throughput; requires deuterated solvents for at-line analysis.[1]

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (HPLC)

Q1: Why is HPLC a suitable method for monitoring the this compound reaction?

A1: HPLC is an excellent quantitative technique that allows for the precise measurement of the concentration of reactants (e.g., piperidine, ethyl cyanoacetate) and the product, this compound, in the reaction mixture over time. This allows for accurate determination of reaction kinetics, conversion, and final yield.[1]

Q2: What is a typical HPLC setup for this analysis?

A2: A reverse-phase (RP) HPLC method is commonly used.[6] A C18 column is often suitable.[7][8] The mobile phase can consist of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape.[6]

Detailed Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 32:68 v/v) with 0.1% phosphoric acid.[6][7] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection: UV detection at a suitable wavelength. If the product has low UV absorbance, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used.[8]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known, large volume (e.g., 10 mL) of the mobile phase. This also prevents overloading the column.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the disappearance of reactant peaks and the appearance of the product peak. Use pre-run standards of the starting materials and purified product to determine retention times and create a calibration curve for quantification.

HPLC_Workflow start Prepare Mobile Phase (e.g., ACN/H2O with acid) inject Inject Sample into HPLC start->inject Equilibrate Column sampling Withdraw & Quench Reaction Aliquot dilute Dilute Sample in Mobile Phase sampling->dilute filter Filter Sample (0.45 µm filter) dilute->filter filter->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Peak Areas (Reactants vs. Product) acquire->analyze

Caption: Workflow for HPLC analysis of reaction progress.

Troubleshooting Guide: HPLC

Q3: My column backpressure is suddenly very high. What should I do?

A3: High backpressure is often caused by a blockage.[9][10]

  • Isolate the Problem: Remove the column from the system and run the pump to see if the pressure drops. If it does, the blockage is in the column. If not, the blockage is in the system (e.g., tubing, injector).[9]

  • Column Blockage: Try back-flushing the column (disconnect from the detector first).[9] If this fails, the inlet frit may be clogged with particulate matter from your samples and may need replacement.[9] Using a guard column can help prevent this.[11]

Q4: My peaks are tailing or splitting. How can I fix this?

A4: Peak tailing or splitting can have several causes:

  • Column Contamination: Strongly retained compounds from previous injections can cause peak shape issues. Wash the column with a strong solvent.[9]

  • Column Void: A void at the head of the column can cause peak splitting. This is often due to pressure shocks or use at an improper pH and requires column replacement.

  • Mobile Phase Issues: If the mobile phase pH is too close to the pKa of your analyte, it can cause tailing. Ensure the mobile phase is adequately buffered. For this compound, adding a small amount of acid (phosphoric or formic) can improve peak shape by protonating any residual silanols on the column.[6]

Q5: My retention times are drifting. Why is this happening?

A5: Drifting retention times can be caused by:

  • Temperature Fluctuations: Even small changes in column temperature can alter retention times. Use a reliable column oven for stable temperatures.[11]

  • Mobile Phase Composition: If your mobile phase is mixed online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can provide more consistent results.[12]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence.

Thin-Layer Chromatography (TLC)

Frequently Asked Questions (TLC)

Q1: How can I use TLC to monitor this reaction, especially if the compounds are not UV-active?

A1: TLC is a fast, qualitative method to track the disappearance of starting materials.[3] Since this compound and its precursors may not have strong UV chromophores, visualization can be achieved using staining methods. An iodine chamber is effective for this purpose, as it reversibly stains many organic compounds.[5][13] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with compounds that can be oxidized.

Q2: What is a "co-spot" and why is it useful?

A2: A co-spot involves spotting a lane on the TLC plate with both the reaction mixture and the starting material.[3] This helps to definitively identify the spot corresponding to the starting material in the reaction mixture lane, confirming its consumption over time.[3]

Detailed Experimental Protocol: TLC
  • Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Spotting:

    • Lane 1 (Reactant): Dissolve a small amount of the limiting reactant (e.g., ethyl cyanoacetate) in a solvent (e.g., ethyl acetate) and spot it on the origin.

    • Lane 2 (Co-spot): Spot the reactant standard, and then spot the reaction mixture directly on top of it.[3]

    • Lane 3 (Reaction Mixture): Use a capillary tube to take a tiny aliquot from the reaction and spot it on the origin.[3]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane, such as 1:2).[5] The chamber should be saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Place the dry plate in a sealed chamber containing a few crystals of iodine.[5] Brownish spots will appear over several minutes.

    • Alternatively, dip the plate in a potassium permanganate staining solution and gently heat it with a heat gun until spots appear.

  • Analysis: Monitor the disappearance of the reactant spot in the reaction mixture lane over time. The appearance of a new spot indicates product formation. The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane.[3]

TLC_Workflow start Prepare TLC Plate (Silica Gel) spot Spot Plate: - Reactant - Co-spot - Reaction Mixture start->spot develop Develop Plate in Solvent Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (e.g., Iodine Chamber) dry->visualize analyze Analyze Spot Disappearance and Appearance visualize->analyze

Caption: Workflow for TLC analysis of reaction progress.

Troubleshooting Guide: TLC

Q3: I don't see any spots on my TLC plate after development, even with an iodine chamber.

A3:

  • Concentration: The concentration of your analyte might be too low. Try spotting the reaction mixture multiple times in the same location, allowing the solvent to dry between applications.

  • Volatility: If your compounds are volatile, they may have evaporated from the plate before visualization. Try to visualize the plate as soon as it is dry.

  • Alternative Stains: Iodine is not universal. Try a different stain, such as potassium permanganate or p-anisaldehyde.[13][14]

Q4: My spots are streaky. What's wrong?

A4: Streaking can be caused by:

  • Sample Overload: You may have spotted too much material. Try diluting your sample before spotting.

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble.

  • Highly Polar Compound: Very polar compounds can streak on silica gel. Try adding a small amount of a polar solvent (like methanol or acetic acid) to your mobile phase.

Q5: The Rf values are inconsistent between runs.

A5: Rf values can be affected by several factors:

  • Chamber Saturation: Ensure the developing chamber is sealed and has had time for the solvent vapor to saturate the atmosphere inside.

  • Temperature: Run TLCs at a consistent temperature.

  • Solvent Composition: Prepare the mobile phase fresh and accurately measure the solvent ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (NMR)

Q1: Can NMR be used for real-time monitoring of the this compound synthesis?

A1: Yes, NMR is a powerful tool for reaction monitoring.[15] It can be used for "in-situ" monitoring by running the reaction directly in an NMR tube, or for "at-line" monitoring by taking aliquots at various time points.[1] It provides both structural and quantitative information, allowing you to observe the decrease in reactant signals and the increase in product signals simultaneously.[2]

Q2: What specific signals in the ¹H NMR spectrum should I monitor?

A2: You should monitor the disappearance of characteristic signals from your starting materials and the appearance of signals from this compound. For the product, key signals include a singlet for the cyanoacetyl -CH₂- group (around 4.01 ppm in DMSO-d₆) and distinct multiplets for the piperidine ring protons.[5] By integrating these signals relative to an internal standard, you can quantify the reaction progress.

Detailed Experimental Protocol: NMR (At-line)
  • Instrumentation: NMR Spectrometer.

  • Internal Standard: Before starting the reaction, add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture. The standard should have a simple spectrum with signals that do not overlap with reactant or product signals.

  • Sample Preparation:

    • At time t=0 and subsequent time points, withdraw a precise aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately transfer the aliquot to an NMR tube containing a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to quench the reaction and provide the lock signal.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the relaxation delay (D1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.

  • Analysis:

    • Identify the characteristic peaks for the starting materials, product, and internal standard.

    • Integrate the area of a product peak and compare it to the integral of the internal standard's peak.

    • The concentration of the product at time (t) can be calculated based on the initial concentration of the internal standard and the relative integral values. This allows for the generation of a kinetic profile for the reaction.[16]

NMR_Workflow start Add Internal Standard to Reaction Mixture sampling Withdraw Aliquot at Time (t) start->sampling prep Transfer Aliquot to NMR Tube with Deuterated Solvent sampling->prep acquire Acquire ¹H NMR Spectrum prep->acquire process Process Spectrum (Phase, Baseline) acquire->process analyze Integrate Product & Standard Signals to Determine Conversion process->analyze

Caption: Workflow for NMR analysis of reaction progress.

Troubleshooting Guide: NMR

Q3: My NMR signals are broad, making integration difficult.

A3: Broad signals can be caused by:

  • Shimming: The magnetic field may not be homogeneous. Re-shim the spectrometer before acquiring your spectrum.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean.

  • Chemical Exchange: If the molecule is undergoing dynamic conformational changes on the NMR timescale, signals can broaden. Acquiring the spectrum at a different temperature (higher or lower) may help sharpen the peaks.

Q4: The integrals for my sample are not accurate or reproducible.

A4: Inaccurate integration is a common issue:

  • Relaxation Delay (D1): The D1 time may be too short, causing signals with long relaxation times (like quaternary carbons or non-protonated carbons in ¹³C NMR) to be partially saturated and integrate incorrectly. Increase the D1 delay.

  • Baseline Distortion: A poor baseline can lead to significant integration errors. Ensure the spectrum is properly phased and baseline-corrected before integrating.

  • Signal Overlap: If the product or reactant signals overlap, standard integration will be inaccurate. Consider using deconvolution techniques or monitoring a different, well-resolved signal.

Q5: I see unexpected peaks in my spectrum.

A5: Unexpected peaks could be impurities or reaction byproducts.

  • Check Starting Materials: Run a spectrum of your starting materials to ensure they are pure.

  • Check Solvent: Run a spectrum of your deuterated solvent to identify any solvent or water peaks.

  • Identify Byproducts: Use 2D NMR techniques (like COSY and HSQC) to help elucidate the structure of any unknown byproducts being formed during the reaction.

References

Technical Support Center: Stability and Degradation of 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides insights into the potential degradation pathways of 1-(Cyanoacetyl)piperidine under various stress conditions. It includes troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist in designing and interpreting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a loss of the main peak over time. What could be happening?

A1: Inconsistent analytical results, particularly a decreasing peak area in chromatography, suggest that this compound may be degrading under your experimental or storage conditions. The molecule possesses functional groups—a tertiary amide, a nitrile, and a piperidine ring—that are susceptible to degradation under certain conditions. To understand the compound's stability, conducting forced degradation studies is recommended.

Q2: What are the most probable degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, we can infer potential degradation routes based on its functional groups. The primary sites for degradation are the amide bond, the nitrile group, and the piperidine ring.

  • Hydrolysis: The amide and nitrile groups are susceptible to hydrolysis under acidic or basic conditions.

    • Amide Hydrolysis: This would cleave the bond between the piperidine ring and the cyanoacetyl group, yielding piperidine and cyanoacetic acid.

    • Nitrile Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxylic acid, forming 1-(carboxyacetyl)piperidine, which may further degrade.

  • Oxidation: The piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or products from ring-opening reactions.[1] Atmospheric oxygen or residual oxidizing agents can initiate this process.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1] Amine compounds, in particular, can be susceptible to indirect photodegradation.[2]

  • Thermal Degradation: High temperatures can promote various complex degradation reactions, including decarboxylation if the nitrile group is hydrolyzed to a carboxylic acid.[1]

Q3: I am observing new, unexpected peaks in my chromatogram after stressing my sample with a peroxide-based oxidizing agent. What could these be?

A3: The appearance of new peaks suggests the formation of degradation products. When using an oxidizing agent like hydrogen peroxide, the most likely degradants are related to the oxidation of the piperidine ring. Potential products include:

  • This compound N-oxide: A common product of tertiary amine oxidation.[1]

  • Ring-Opened Products: More aggressive oxidation can lead to the cleavage of the piperidine ring.[3][4]

  • Products of α-Oxidation: Oxidation at the carbon atom adjacent (alpha) to the nitrogen atom in the piperidine ring can occur.[3]

To identify these new peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are essential to determine their molecular weights and fragmentation patterns.

Q4: How can I prevent the degradation of this compound during routine experiments and storage?

A4: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place. Use well-sealed containers and consider flushing with an inert gas like nitrogen or argon to displace oxygen.

  • Solvent Selection: Use high-purity, degassed solvents for your experiments to minimize exposure to oxygen and other reactive impurities.

  • pH Control: If working in solution, buffer the medium to a neutral pH unless the experimental conditions require acidic or basic environments.

  • Light Protection: Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Temperature Control: Avoid exposing the compound to high temperatures for extended periods.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound in acidic solution Acid-catalyzed hydrolysis. The amide or nitrile functional groups are likely being cleaved.1. Confirm the identity of the degradation products (e.g., piperidine, cyanoacetic acid) using a reference standard or LC-MS. 2. Reduce the acid concentration or the temperature of the experiment. 3. Perform a time-course study to determine the rate of degradation.
Multiple degradation peaks under oxidative stress Complex oxidative pathways. The piperidine ring and other parts of the molecule may be oxidizing simultaneously.1. Use LC-MS/MS to identify the major degradation products. 2. Test different, milder oxidizing agents to achieve more controlled degradation. 3. Vary the concentration of the oxidizing agent and the reaction time to understand the degradation sequence.
No degradation observed under photolytic conditions Compound is photostable, or the experimental setup is inadequate. 1. Ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. 2. Confirm that the sample is adequately exposed to the light source (e.g., use quartz cuvettes). 3. Expose both solid and solution samples to light.
Poor mass balance in degradation studies Formation of non-UV active or volatile degradants. The degradation products may not be detectable by your current analytical method.1. Use a mass-sensitive detector (e.g., CAD, ELSD, or MS) in addition to a UV detector. 2. Analyze the headspace of your sample for volatile compounds using GC-MS. 3. Ensure complete elution of all compounds from your chromatography column.

Data Presentation: Summary of Potential Degradation

The following table summarizes the expected degradation behavior of this compound under various stress conditions. This is a predictive summary based on the chemistry of its functional groups.

Stress Condition Expected Degradation Likely Degradation Products Primary Functional Group Affected
Acidic (e.g., 0.1 M HCl) Moderate to HighPiperidine, Cyanoacetic AcidAmide, Nitrile
Basic (e.g., 0.1 M NaOH) Moderate to HighPiperidine, Cyanoacetic AcidAmide, Nitrile
Oxidative (e.g., 3% H₂O₂) HighThis compound N-oxide, Ring-opened productsPiperidine Ring (Tertiary Amine)
Photolytic (UV/Vis light) Low to ModerateRadical-induced degradation productsAmide, Piperidine Ring
Thermal (e.g., 80°C) Low to ModerateComplex mixture of degradantsEntire Molecule

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation pathways.[5]

2. Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and storing it under normal conditions.

5. Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis. Analyze all stressed samples, along with the unstressed control, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column.[1] Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/PDA (Quantification) Acid->HPLC Analyze samples Base Base Hydrolysis Base->HPLC Analyze samples Oxidation Oxidation Oxidation->HPLC Analyze samples Thermal Thermal Thermal->HPLC Analyze samples Photo Photolysis Photo->HPLC Analyze samples LCMS LC-MS/MS (Identification) HPLC->LCMS Characterize peaks Pathways Degradation Pathways LCMS->Pathways Elucidate structures Method Stability-Indicating Method Pathways->Method Inform method development Drug This compound (Drug Substance) Drug->Acid Expose to stress Drug->Base Expose to stress Drug->Oxidation Expose to stress Drug->Thermal Expose to stress Drug->Photo Expose to stress

Caption: A general workflow for conducting a forced degradation study.

Hypothetical Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent This compound Piperidine Piperidine Parent->Piperidine Amide cleavage CyanoaceticAcid Cyanoacetic Acid Parent->CyanoaceticAcid Amide cleavage N_Oxide N-Oxide Degradant Parent->N_Oxide RingOpened Ring-Opened Products N_Oxide->RingOpened Further oxidation

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of 1-(Cyanoacetyl)piperidine and Other Cyanoacetylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, applications, and experimental protocols of key cyanoacetylating agents, providing researchers with the data needed to select the optimal reagent for their synthetic needs.

In the realm of synthetic organic chemistry and drug discovery, the introduction of the cyanoacetyl group is a critical transformation, yielding versatile intermediates for a wide array of heterocyclic compounds and biologically active molecules. The choice of a cyanoacetylating agent can significantly impact reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of 1-(Cyanoacetyl)piperidine and other prominent cyanoacetylating agents, including ethyl cyanoacetate, cyanoacetic acid in combination with acetic anhydride, and 1-cyanoacetyl-3,5-dimethylpyrazole.

Performance Comparison of Cyanoacetylating Agents

The efficacy of a cyanoacetylating agent is determined by its reactivity, selectivity, and ease of use. Below is a summary of quantitative data for the cyanoacetylation of a representative amine substrate, aniline, and other amines, using various agents. It is important to note that direct comparisons are challenging due to variations in reaction conditions reported in the literature.

Cyanoacetylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
This compoundAnilineToluene, refluxNot specifiedNot specifiedInferred
Ethyl Cyanoacetate4-ChloroanilineExcess ethyl cyanoacetate, 192°C2.5 hours89%[1]
Cyanoacetic Acid / Acetic AnhydrideIndole85°C10 minutes91%[2]
1-Cyanoacetyl-3,5-dimethylpyrazole2-AminothiophenesToluene, 100-110°C1 hour92%[3]

Note: Data for this compound in the cyanoacetylation of aniline was not explicitly found in the searched literature; its performance is inferred from its structure as an activated amide. The table highlights that both the combination of cyanoacetic acid/acetic anhydride and 1-cyanoacetyl-3,5-dimethylpyrazole provide excellent yields in short reaction times for their respective substrates.[2][3] Ethyl cyanoacetate can also be effective, particularly when used in excess as both a reagent and a solvent.[1]

In-Depth Look at Each Cyanoacetylating Agent

This compound

This compound is an activated amide derivative of cyanoacetic acid. As an amide, it is generally more stable and less reactive than acyl chlorides but more reactive than esters. Its utility lies in providing a solid, easy-to-handle reagent for the cyanoacetylation of various nucleophiles. The piperidine moiety can act as a leaving group upon nucleophilic attack at the carbonyl carbon.

Ethyl Cyanoacetate

Ethyl cyanoacetate is a widely used and cost-effective cyanoacetylating agent.[4] It readily reacts with primary and secondary amines at elevated temperatures to form N-substituted cyanoacetamides.[1] The reaction typically requires forcing conditions, such as high temperatures and/or the use of a base catalyst. One of the most common methods for the preparation of cyanoacetanilides involves the fusion of aromatic amines with an excess of ethyl cyanoacetate at high temperatures.[5]

Cyanoacetic Acid and Acetic Anhydride

The combination of cyanoacetic acid and acetic anhydride generates a mixed anhydride in situ, which is a highly reactive acylating species. This method has been shown to be effective for the cyanoacetylation of a variety of substrates, including indoles, pyrroles, and aromatic amines, often providing high yields in short reaction times.[2][6][7][8]

1-Cyanoacetyl-3,5-dimethylpyrazole

This reagent is often cited as a superior cyanoacetylating agent due to its high reactivity, which allows for milder reaction conditions and shorter reaction times.[9] It is particularly advantageous as the by-product, 3,5-dimethylpyrazole, is readily removed from the reaction mixture.[3] This reagent has been successfully employed for the cyanoacetylation of a wide range of amines, including those that are less reactive.[3][9]

Experimental Protocols

Detailed methodologies for the synthesis and use of these cyanoacetylating agents are crucial for reproducible results.

Synthesis of this compound

Materials:

  • Piperidine

  • Ethyl cyanoacetate

  • Nitrogen gas

  • Toluene (for washing)

  • Hexane (for washing)

  • Concentrated Sulfuric Acid (for desiccator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine piperidine and ethyl cyanoacetate in a 1.5:1 molar ratio under a nitrogen blanket.

  • Stir the neat mixture at room temperature for 24-60 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the ethyl cyanoacetate spot.

  • Upon completion, a thick off-white precipitate of this compound will form.

  • Filter the precipitate under vacuum.

  • Wash the solid with small portions of toluene (~20 mL) and hexane (~25 mL).

  • Dry the product in a vacuum desiccator containing concentrated sulfuric acid until the amine odor is no longer detectable.

  • A typical yield for this procedure is approximately 92%.

General Protocol for Cyanoacetylation of an Aromatic Amine (Aniline)

This protocol is a representative procedure that can be adapted for comparing the different cyanoacetylating agents.

Materials:

  • Aniline

  • Cyanoacetylating agent (e.g., this compound, Ethyl Cyanoacetate, Cyanoacetic Acid/Acetic Anhydride, or 1-Cyanoacetyl-3,5-dimethylpyrazole)

  • Solvent (e.g., Toluene, or neat for ethyl cyanoacetate)

  • Base (optional, e.g., triethylamine, if required)

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) in the chosen solvent.

  • Add the cyanoacetylating agent (1-1.2 equivalents). For the cyanoacetic acid/acetic anhydride method, pre-mix cyanoacetic acid (1.1 equivalents) and acetic anhydride (1.5 equivalents) and add the mixture to the aniline solution.

  • If necessary, add a catalytic amount of base.

  • Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the product by NMR, IR, and mass spectrometry and determine the yield.

Visualizing Reaction Workflows and Signaling Pathways

General Cyanoacetylation Workflow

The following diagram illustrates a generalized workflow for a cyanoacetylation reaction followed by product isolation and purification.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Reactants Amine Substrate + Cyanoacetylating Agent ReactionVessel Reaction Mixture (Heating/Stirring) Reactants->ReactionVessel Solvent Solvent + (Optional) Catalyst Solvent->ReactionVessel Cooling Cooling ReactionVessel->Cooling Filtration Filtration Cooling->Filtration If precipitate forms Extraction Extraction Cooling->Extraction If no precipitate Recrystallization Recrystallization Filtration->Recrystallization ColumnChromatography Column Chromatography Extraction->ColumnChromatography PureProduct Pure Cyanoacetylated Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A generalized experimental workflow for cyanoacetylation reactions.

Role of Cyanoacetamide Derivatives in TAK1 Inhibition

Cyanoacetamide derivatives have been identified as key pharmacophores in the development of inhibitors for Transforming growth factor-beta-Activated Kinase 1 (TAK1), a crucial enzyme in inflammatory signaling pathways such as NF-κB and MAPK.[10] Inhibition of TAK1 can block downstream pro-inflammatory cytokine production.

TAK1_Inhibition_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds TAK1 TAK1 TNFR->TAK1 activates IKK IKK Complex TAK1->IKK MKK MKKs TAK1->MKK IkB IκBα IKK->IkB phosphorylates p38_JNK p38/JNK MKK->p38_JNK activates NFkB NF-κB IkB->NFkB releases Gene Pro-inflammatory Gene Expression NFkB->Gene translocates to nucleus and activates p38_JNK->Gene activates transcription factors for Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) Gene->Cytokines leads to Inhibitor Cyanoacetamide-based TAK1 Inhibitor Inhibitor->TAK1 inhibits

Caption: Inhibition of the TAK1 signaling pathway by a cyanoacetamide derivative.

Conclusion

The selection of an appropriate cyanoacetylating agent is contingent upon the specific requirements of the chemical transformation, including the reactivity of the substrate, desired reaction conditions, and scalability. While this compound offers a stable and easy-to-handle option, reagents like 1-cyanoacetyl-3,5-dimethylpyrazole and the combination of cyanoacetic acid with acetic anhydride often provide superior reactivity and yields. Ethyl cyanoacetate remains a viable, cost-effective choice, particularly for large-scale syntheses where harsh conditions are permissible. The provided experimental protocols and comparative data serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors in the pursuit of novel chemical entities.

References

Spectroscopic Validation of 1-(Cyanoacetyl)piperidine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the reaction products of 1-(Cyanoacetyl)piperidine, a versatile reagent in organic synthesis. Through detailed experimental data and protocols, this document offers an objective comparison of its performance in the Knoevenagel condensation reaction against other N-substituted cyanoacetamide alternatives. The information presented is intended to assist researchers in making informed decisions for the synthesis of arylidene derivatives, which are valuable precursors for various bioactive compounds.

Comparative Spectroscopic Data of Knoevenagel Condensation Products

The following table summarizes the key spectroscopic data for the products obtained from the Knoevenagel condensation of various N-substituted cyanoacetamides with a selection of aromatic aldehydes. This allows for a comparative analysis of the influence of the amine moiety on the spectroscopic properties of the resulting arylidene derivatives.

Amine MoietyAromatic AldehydeProductYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (EI), m/z
Piperidine Cinnamaldehyde(E)-2-cyano-N-(piperidin-1-yl)-5-phenylpenta-2,4-dienamide85.01.62 (m, 6H), 3.57 (t, 4H), 6.7 (d, 2H), 7.03 (dd, d, 2H), 7.4 (d, 2H), 7.6 (d, 1H)24.5, 25.9, 40, 103, 112, 116, 119, 124, 130, 147, 152, 155, 163309 (M+)
Piperidine 4-(Dimethylamino)benzaldehyde(E)-2-cyano-3-(4-(dimethylamino)phenyl)-N-(piperidin-1-yl)acrylamide90.01.6 (m, 6H), 3.0 (s, 6H), 3.5 (t, 4H), 6.7 (d, 2H), 7.4 (d, 2H), 7.8 (s, 1H)24.5, 25.9, 40.2, 99, 111, 118, 120, 133, 152, 152.6, 164.5283.4 (M+)
CyclohexylamineCinnamaldehyde(E)-N-cyclohexyl-2-cyano-5-phenylpenta-2,4-dienamide82.01.2-1.9 (m, 10H), 3.8 (m, 1H), 6.0 (br s, 1H), 6.9 (d, 1H), 7.2-7.5 (m, 6H), 8.1 (d, 1H)24.7, 25.5, 32.8, 49.0, 103.9, 116.8, 122.9, 128.9, 129.5, 130.8, 134.8, 145.4, 150.2, 161.4280.3 (M+)
MorpholineCinnamaldehyde(E)-2-cyano-N-(morpholino)-5-phenylpenta-2,4-dienamide88.03.6-3.8 (m, 8H), 6.9 (d, 1H), 7.2-7.5 (m, 6H), 8.1 (d, 1H)43.6, 47.1, 66.5, 66.8, 104.2, 116.5, 123.4, 129.0, 129.6, 130.9, 134.7, 145.8, 150.0, 162.5284.3 (M+)

Experimental Protocols

Synthesis of N-Substituted Cyanoacetamides (General Procedure)

A mixture of ethyl cyanoacetate (0.01 mol) and the corresponding cyclic amine (piperidine, cyclohexylamine, or morpholine; 0.01 mol) is stirred at room temperature overnight in a 100 mL beaker without a catalyst. The resulting solid precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum. The crude product is then recrystallized from ethanol to yield the pure N-substituted cyanoacetamide.[1][2]

Knoevenagel Condensation (General Procedure)

The N-substituted cyanoacetamide (0.01 mol) is dissolved in absolute ethanol. Trimethylamine is added dropwise to the solution, followed by the addition of the aromatic aldehyde (0.01 mol). The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure arylidene derivative.[1][2]

Spectroscopic Characterization
  • ¹H and ¹³C NMR: Spectra are recorded on a Bruker spectrometer (400 MHz for ¹H and 100 MHz for ¹³C) in CDCl₃, with chemical shifts reported in ppm relative to TMS as an internal standard.

  • Mass Spectrometry: Electron Impact (EI) mass spectra are obtained using a Shimadzu GCMS-QP2010A spectrometer.

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical transformation and the experimental process for spectroscopic validation.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1_cyanoacetyl_piperidine This compound arylidene_product Arylidene Derivative 1_cyanoacetyl_piperidine->arylidene_product Knoevenagel Condensation aromatic_aldehyde Aromatic Aldehyde (R-CHO) aromatic_aldehyde->arylidene_product trimethylamine Trimethylamine trimethylamine->arylidene_product

Caption: Reaction pathway for the Knoevenagel condensation.

experimental_workflow start Start: Synthesis of This compound reaction Knoevenagel Condensation with Aromatic Aldehyde start->reaction workup Product Isolation (Filtration & Recrystallization) reaction->workup analysis Spectroscopic Analysis workup->analysis nmr ¹H & ¹³C NMR analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir end Data Validation nmr->end ms->end ir->end

Caption: Experimental workflow for product validation.

References

A Comparative Guide to the Biological Activities of Piperidine and Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their prevalence in pharmaceuticals stems from their ability to confer favorable pharmacokinetic properties and engage in diverse molecular interactions. This guide provides an objective comparison of the biological activities of piperidine and pyrrolidine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective effects, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical and Pharmacokinetic Differences

While both are secondary amines, subtle structural distinctions between the six-membered piperidine and five-membered pyrrolidine rings can significantly influence a compound's biological profile.

PropertyPiperidinePyrrolidineSignificance in Drug Design
pKa of Conjugate Acid ~11.22[1]~11.27[1]With very similar pKa values, they are largely interchangeable when basicity is the primary driver of activity.[1]
logP (Octanol/Water) 0.84[1]0.46[1]Piperidine is slightly more lipophilic, which can affect solubility, cell permeability, and potential off-target interactions.[1]
Conformational Flexibility Prefers a more rigid chair conformation.[1]Exhibits greater flexibility with envelope and twist conformations.[1]The rigidity of piperidine can be advantageous for high-affinity binding, while the flexibility of pyrrolidine allows for adaptation to various binding pockets.[1]

These differences in lipophilicity and conformational flexibility can be strategically leveraged by medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]

Anticancer Activity: A Tale of Two Scaffolds

Both piperidine and pyrrolidine moieties are integral to the structure of numerous anticancer agents, demonstrating cytotoxic effects through various mechanisms, including the induction of apoptosis and interference with cell signaling pathways.[2][3][4]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative piperidine and pyrrolidine derivatives against various human cancer cell lines.

Derivative TypeCompoundCancer Cell LineCell TypeIC50 / GI50 (µM)
Piperidine DTPEPMCF-7Breast (ER+)0.8 ± 0.04[2][5]
MDA-MB-231Breast (ER-)1.2 ± 0.12[2][5]
Compound 17aPC3Prostate0.81[2][5]
MGC803Gastric1.09[2][5]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[2][5]
Pyrrolidine Copper complex 37aSW480Colon0.99 ± 0.09[6]
Spiropyrrolidine 43aHepG2Liver0.85 ± 0.20 (µg/mL)[6]
Spiropyrrolidine 43bHepG2Liver0.80 ± 0.10 (µg/mL)[6]
Compound 21A549Lung-[7]

It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies. However, the data indicates that derivatives of both scaffolds can exhibit potent anticancer activity in the sub-micromolar to low micromolar range.

Mechanisms of Anticancer Action

Piperidine and pyrrolidine derivatives can induce cancer cell death through the modulation of key signaling pathways. For instance, some piperidine derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to the release of cytochrome C and the activation of caspases.[3]

Piperidine_Derivative Piperidine Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperidine_Derivative->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptotic pathway induced by some piperidine derivatives.

Antimicrobial Activity: Broadening the Arsenal

Derivatives of both piperidine and pyrrolidine have demonstrated promising activity against a range of bacterial and fungal pathogens, making them valuable scaffolds in the development of new antimicrobial agents.[8][9][10][11][12]

Comparative Antimicrobial Susceptibility

The following table presents the minimum inhibitory concentration (MIC) values for selected piperidine and pyrrolidine derivatives against various microorganisms.

Derivative TypeCompound(s)MicroorganismGram StainMIC (µg/mL)
Piperidine Compounds 3, 5, 6, 7Staphylococcus aureusGram-positive32-128[8]
Candida albicansFungus32-64[8]
Compound 6Bacillus subtilisGram-positive0.75 (mg/mL)[11]
Escherichia coliGram-negative1.5 (mg/mL)[11]
Pyrrolidine Compound 21Staphylococcus aureus (MDR)Gram-positive1-8[7]

The data suggests that both classes of compounds can be effective against Gram-positive bacteria and fungi. Some pyrrolidine derivatives have shown notable activity against multidrug-resistant (MDR) strains of Staphylococcus aureus.[7]

Neuroprotective Activity: Targeting Alzheimer's Disease

Piperidine and pyrrolidine scaffolds are central to the design of agents targeting neurodegenerative disorders like Alzheimer's disease.[13][14][15][16] A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[13][17]

Comparative Acetylcholinesterase Inhibition

The table below compares the AChE inhibitory activity of representative piperidine and pyrrolidine derivatives.

Derivative TypeCompound(s)AChE IC50 (µM)BChE IC50 (µM)
Piperidine Compound d56.89[18]-
Compound d103.22[18]-
Compound 15b0.39 ± 0.11[19]1.25 ± 0.23[19]
Compound 15j0.87 ± 0.15[19]0.16 ± 0.04[19]
Pyrrolidine Pyrrole-based hydrazide (vh0)4.145[20]0.665[20]
Enantiopure derivative-Ki = 0.080[16]

These findings highlight that both piperidine and pyrrolidine derivatives can be potent inhibitors of cholinesterases, with some compounds exhibiting dual inhibitory activity against both AChE and butyrylcholinesterase (BChE).[18][19]

Signaling in Alzheimer's Disease Therapy

The inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Release Postsynaptic_Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Inhibitor Piperidine/ Pyrrolidine Inhibitor Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Mechanism of acetylcholinesterase inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22]

Workflow:

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT reagent B->C D Incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance (570 nm) E->F

General workflow for the MTT assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22][25]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[26]

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microplate containing appropriate broth medium.[28]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[26] Include positive (microorganism and standard antibiotic) and negative (microorganism only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[26]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26][29]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.[30]

Protocol:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[17][30]

  • Incubation: In a 96-well plate, add the AChE solution, buffer, and various concentrations of the test compound or a positive control (e.g., Donepezil).[17][30] Incubate for a short period (e.g., 15 minutes) at room temperature.[17]

  • Reaction Initiation: Add DTNB solution followed by the ATCI solution to each well to start the reaction.[17]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes) using a microplate reader.[17][30]

  • Data Analysis: Calculate the rate of the reaction for each concentration. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated from a dose-response curve.[17]

References

X-ray crystallography of novel compounds synthesized from 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comparative analysis of the crystallographic data for novel compounds synthesized from piperidine precursors, with a focus on derivatives of 1-(Cyanoacetyl)piperidine.

While the crystal structure of the parent compound, this compound, is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 899708, this guide will focus on a comparative analysis of more complex derivatives for which detailed crystallographic data has been published and is readily accessible.[1] We will explore the synthesis, experimental protocols for crystallographic analysis, and compare the key structural parameters of these novel compounds.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of novel piperidine derivatives, offering a glimpse into the structural diversity that can be achieved from this versatile scaffold.

Compound NameCCDC No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide1019687C₂₀H₂₁BrFN₃O₂TriclinicP-17.1606(6)10.4832(8)14.6933(12)100.870(2)97.046(2)94.549(2)1069.2(2)2
Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate-C₁₉H₂₈N₂O₅SMonoclinicP2₁/c10.598(2)11.999(2)16.539(3)9098.68(3)902079.8(6)4
1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid-C₁₇H₂₄N₂O₅SOrthorhombicPca2₁16.037(3)10.147(2)11.369(2)9090901849.2(6)4

Experimental Protocols

The determination of the crystal structure of these novel piperidine derivatives involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Piperidine Derivatives

Novel piperidine derivatives can be synthesized through a variety of chemical reactions. A common starting material is this compound, which can be prepared by the reaction of ethyl cyanoacetate with piperidine.[2] The active methylene group in this compound can then be used in Knoevenagel condensations with various aldehydes to introduce structural diversity.

A general synthetic scheme for the preparation of a novel piperidine derivative is outlined below:

G General Synthesis of a Novel Piperidine Derivative cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Derivatization Piperidine Piperidine 1_Cyanoacetyl_piperidine This compound Piperidine->1_Cyanoacetyl_piperidine Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->1_Cyanoacetyl_piperidine Reaction Novel_Piperidine_Derivative Novel Piperidine Derivative 1_Cyanoacetyl_piperidine->Novel_Piperidine_Derivative Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->Novel_Piperidine_Derivative Reaction

Caption: Synthetic pathway to novel piperidine derivatives.

X-ray Crystallography Workflow

The process of determining the crystal structure of a synthesized compound by X-ray diffraction follows a well-established workflow.

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture, and single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

The following diagram illustrates the typical workflow for X-ray crystallography:

G X-ray Crystallography Workflow Start Synthesized Compound Crystallization Crystallization Start->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: From compound to crystal structure.

Conclusion

The study of novel compounds derived from this compound and other piperidine precursors through X-ray crystallography provides invaluable insights into their molecular architecture. This structural information is a critical component in the field of drug discovery and development, enabling scientists to design more potent and selective therapeutic agents. The comparative data and standardized protocols presented in this guide are intended to support researchers in this endeavor.

References

Navigating the Cytotoxic Landscape of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, with the piperidine scaffold emerging as a privileged structure in medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its therapeutic potential. This guide provides a comparative analysis of the in vitro cytotoxicity of piperidine derivatives, with a special focus on compounds bearing a cyano-functionalized acyl group.

While specific cytotoxic data for 1-(Cyanoacetyl)piperidine derivatives are not extensively available in publicly accessible literature, this guide will utilize a closely related and recently studied class of compounds—cyanoacrylamide derivatives incorporating a piperidine moiety—to provide a framework for comparison and analysis. We will delve into their cytotoxic profiles against various cancer cell lines, compare their potency to standard chemotherapeutic agents, and provide detailed experimental protocols for the key assays used in their evaluation.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer compound is primarily assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Below is a summary of the in vitro cytotoxic activity of a representative cyanoacrylamide derivative containing a piperidine moiety against a panel of human cancer cell lines. For comparative purposes, the cytotoxic activities of the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, are also presented.

Table 1: In Vitro Cytotoxicity of a Piperidine-Containing Cyanoacrylamide Derivative and Standard Chemotherapeutic Agents (IC50 in µM)

Compound/DrugHCT116 (Colon)MDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)
Piperidine-Cyanoacrylamide Derivative 9 10.2 ± 0.8215.7 ± 1.3118.3 ± 1.54Not Reported
Doxorubicin 0.96[1]Not Reported> 20[2]2.92[2]
Cisplatin Not ReportedNot ReportedNot Reported14.7 - 23.3[3]

Note: The data for the Piperidine-Cyanoacrylamide Derivative 9 is derived from a specific study and serves as a representative example.[4] IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and experimental conditions.

Unraveling the Mechanisms: Signaling Pathways in Cytotoxicity

Piperidine derivatives exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways that control cell survival, proliferation, and apoptosis (programmed cell death).[5][6] One of the critical pathways often implicated is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers, promoting cell growth and survival.

dot

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Inhibits Piperidine_Derivative->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidine derivatives.

Many cytotoxic piperidine derivatives function by inducing apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute cell death.

Experimental Protocols

Accurate and reproducible assessment of in vitro cytotoxicity is fundamental to the evaluation of any potential anticancer compound. The following are detailed methodologies for key experimental assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (490 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

dot

Apoptosis_Assay_Logic Start Cell Population Staining Stain with Annexin V-FITC & PI Start->Staining Viable Viable Cells (Annexin V-, PI-) Staining->Viable Early Early Apoptotic Cells (Annexin V+, PI-) Staining->Early Late Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Staining->Late

Caption: Logical flow for cell fate determination using Annexin V/PI staining.

Conclusion

This guide provides a comparative overview of the in vitro cytotoxicity of piperidine derivatives, highlighting their potential as anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development. While the direct cytotoxic profile of this compound derivatives remains to be fully elucidated in the public domain, the information on structurally related compounds provides a strong foundation for future investigations into this promising chemical space. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing the next generation of potent and selective piperidine-based cancer therapeutics.

References

A Comparative Guide to Computational Docking of Piperidine-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence is due to its favorable physicochemical properties and its ability to be readily functionalized, allowing for the fine-tuning of interactions with biological targets. Computational docking studies are instrumental in expediting the drug discovery process by predicting the binding affinities and modes of these derivatives, thereby guiding synthetic efforts. This guide provides a comparative analysis of computational docking studies on various piperidine-derived ligands, offering insights into their potential as inhibitors for a range of biological targets. While the primary focus is on the broader class of piperidine derivatives due to a lack of specific comparative data on 1-(cyanoacetyl)piperidine ligands, the principles and findings discussed herein are applicable and informative for the design of novel therapeutics based on this scaffold.

Quantitative Comparison of Piperidine Derivatives

The following table summarizes the docking scores and, where available, the corresponding experimental inhibitory activities of various piperidine derivatives against their respective biological targets. This data highlights the structure-activity relationships and the predictive power of computational docking in identifying potent inhibitors.

Compound/Analog ClassTarget EnzymeDocking Score (kcal/mol)IC50 / KiKey Interactions
Piperidine Derivatives (P1-P8) SARS-CoV-2 Main Protease (Mpro)-5.9 to -7.3Not explicitly statedNot detailed in the provided abstract
N3 Inhibitor (Reference) SARS-CoV-2 Main Protease (Mpro)-11Not explicitly statedNot detailed in the provided abstract
Remdesivir (Reference) SARS-CoV-2 Main Protease (Mpro)-7.9Not explicitly statedNot detailed in the provided abstract
Nirmatrelvir (Reference) SARS-CoV-2 Main Protease (Mpro)-8.2Not explicitly statedNot detailed in the provided abstract
Piperidine/Piperazine-based Compounds (1-11) Sigma 1 Receptor (S1R)Not explicitly statedKi values ranging from 3.2 to 434 nM[1]Bidentate salt bridge with Glu172 and Asp126, π–cation interaction with Phe107
Compound 1 (Lead Compound) Sigma 1 Receptor (S1R)Not explicitly statedKi of 3.2 nM[1]Not detailed in the provided abstract
Haloperidol (Reference) Sigma 1 Receptor (S1R)Not explicitly statedKi of 2.5 nM[1]Not detailed in the provided abstract
Benzamide Piperidine Derivatives (e.g., 5d) Acetylcholinesterase (AChE)Not explicitly stated0.013 ± 0.0021 µM[2]Hydrogen bonding with Tyrosine 121
Donepezil (Reference) Acetylcholinesterase (AChE)Not explicitly stated0.600 ± 0.050 µM[2]Not detailed in the provided abstract
Piperidine-containing quinolinyl thiosemicarbazones Acetylcholinesterase (AChE)-9.68[2]Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, hydrogen bond with Tyr337

Experimental Protocols in Computational Docking

The accuracy and reliability of computational docking results are highly dependent on the meticulous application of the chosen methodology. The following is a generalized workflow and common parameters employed in the docking of piperidine-based ligands, synthesized from various studies.

A General Computational Docking Workflow:
  • Protein Preparation: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[2]

  • Ligand Preparation: The 2D structures of the piperidine derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Active Site Definition: The binding site of the protein is defined, often based on the location of a co-crystallized ligand or through cavity detection algorithms.

  • Molecular Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the protein's active site. The program explores a multitude of possible conformations and orientations of the ligand, scoring them based on a defined scoring function.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and to compare the binding affinities of different ligands.

Example Protocol: Docking of Piperidine Derivatives against SARS-CoV-2 Mpro

In a study exploring piperidine derivatives as inhibitors of the SARS-CoV-2 main protease, molecular docking was performed using AutoDock Vina with a grid-based approach. The study also employed molecular dynamics simulations over 120 ns to assess the stability of the ligand-protein complexes in a simulated aqueous environment.[3]

Example Protocol: Docking of Piperidine/Piperazine-based Compounds against Sigma 1 Receptor

For the study of piperidine/piperazine-based compounds targeting the Sigma 1 Receptor, a computational workflow involving docking and dynamic simulations was utilized. The crystal structure of S1R in complex with a known ligand (PDB code: 5HK2) was used. Ligand preparation was carried out using LigPrep at a pH of 7.4.[1]

Visualizing Computational Docking Workflows and Signaling Pathways

To better illustrate the processes involved in computational drug design, the following diagrams, generated using Graphviz, depict a standard docking workflow and a hypothetical signaling pathway that could be targeted by piperidine-derived inhibitors.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis protein_prep Protein Preparation (PDB Structure, Add Hydrogens, Assign Charges) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Pose Prediction & Scoring) ligand_prep->docking grid_gen->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis ligand_opt ligand_opt analysis->ligand_opt Lead Optimization

A generalized workflow for computational docking studies.

G cluster_pathway Enzyme Inhibition Signaling Pathway Substrate Substrate Enzyme Target Enzyme (e.g., AChE, Mpro) Substrate->Enzyme Binds to Product Product Enzyme->Product Catalyzes Complex Enzyme-Inhibitor Complex Biological_Effect Biological_Effect Product->Biological_Effect Leads to Inhibitor Piperidine-Derived Inhibitor Inhibitor->Enzyme Binds to Active Site No_Biological_Effect No_Biological_Effect Complex->No_Biological_Effect Prevents

Hypothetical signaling pathway of an enzyme inhibited by a piperidine derivative.

References

Navigating the Pharmacokinetic Landscape of N-Substituted Piperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a vast array of approved drugs and clinical candidates. The strategic modification of the piperidine nitrogen atom with various substituents offers a powerful tool to modulate the pharmacokinetic properties of a molecule, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the pharmacokinetic properties of N-substituted piperidine analogs, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Performance Comparison of N-Substituted Piperidine Analogs

The nature of the substituent on the piperidine nitrogen can dramatically alter key pharmacokinetic parameters. Below is a summary of in vivo pharmacokinetic data for a series of N-substituted piperidinyl-ethyl-benzamide derivatives, showcasing the impact of varying the N-substituent on systemic exposure and persistence.

In Vivo Pharmacokinetic Parameters in Rats
Compound IDN-SubstituentCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Bioavailability (F%)
Analog A Methyl150 ± 250.5450 ± 602.135
Analog B Ethyl125 ± 200.75550 ± 753.548
Analog C Isopropyl90 ± 151.0600 ± 804.255
Analog D Benzyl210 ± 350.5850 ± 1103.865

Data is hypothetical but representative of typical trends observed in preclinical studies and is presented as mean ± standard deviation.

The data illustrates that even subtle changes to the N-substituent can lead to significant differences in pharmacokinetic profiles. For instance, increasing the steric bulk from methyl to isopropyl (Analog A vs. C) leads to a decrease in Cmax but an increase in AUC and half-life, suggesting slower absorption but more prolonged exposure. The introduction of an N-benzyl group (Analog D) resulted in the highest overall exposure (AUC) and bioavailability.

The Pivotal Role of N-Substitution in Metabolic Stability

The metabolic fate of piperidine-containing compounds is heavily influenced by the substituent on the nitrogen atom. The piperidine ring itself is susceptible to oxidation, but the N-substituent often dictates the primary metabolic pathways.

Metabolic Stability in Human Liver Microsomes
Compound IDN-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A Methyl2527.7
Analog B Ethyl3818.2
Analog C Isopropyl5512.6
Analog D Benzyl1546.2

This data is illustrative and intended to represent typical trends.

Generally, smaller N-alkyl groups can be more susceptible to N-dealkylation, a common metabolic pathway mediated by cytochrome P450 enzymes. Increasing the steric hindrance around the nitrogen, as with the isopropyl group (Analog C), can shield it from metabolic enzymes, leading to a longer half-life and lower intrinsic clearance. Conversely, the N-benzyl group (Analog D) can introduce new metabolic liabilities, such as aromatic hydroxylation, potentially leading to more rapid clearance.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacokinetic data.

In Vivo Pharmacokinetic Study in Rats

A standardized protocol for evaluating the in vivo pharmacokinetics of N-substituted piperidine analogs typically involves the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Formulation and Administration: The test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water with a small percentage of a solubilizing agent like Tween 80). A single dose is administered, typically via oral gavage (p.o.) for bioavailability assessment and intravenous (i.v.) injection for determining clearance and volume of distribution.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis with pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Compound Formulation Oral_Dosing Oral Gavage (p.o.) Formulation->Oral_Dosing IV_Dosing Intravenous Injection (i.v.) Formulation->IV_Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Oral_Dosing Animal_Acclimation->IV_Dosing Blood_Collection Serial Blood Collection Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Separation Centrifugation & Plasma Separation Blood_Collection->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage LC_MS_MS LC-MS/MS Bioanalysis Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

In Vivo Pharmacokinetic Study Workflow
In Vitro Metabolic Stability Assay

The metabolic stability of the analogs is assessed using liver microsomes to predict their in vivo clearance.

  • Test System: Human liver microsomes are used as they contain a high concentration of drug-metabolizing enzymes.

  • Incubation: The test compound is incubated with the liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Sol Test Compound Solution Incubation Incubation at 37°C Compound_Sol->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MS_MS LC-MS/MS Analysis Centrifugation->LC_MS_MS Data_Calc Data Calculation (t½, CLint) LC_MS_MS->Data_Calc

In Vitro Metabolic Stability Workflow

Conclusion

The N-substituent of a piperidine analog is a critical determinant of its pharmacokinetic profile. A systematic evaluation of a series of analogs with varied N-substituents provides invaluable structure-pharmacokinetic relationship insights. This comparative approach, combining in vivo pharmacokinetic studies with in vitro metabolic stability assays, enables a more informed selection and optimization of lead candidates, ultimately increasing the probability of success in the development of new therapeutics. The data and protocols presented in this guide offer a framework for researchers to design and interpret their own studies on N-substituted piperidine analogs.

Validating the Mechanism of Action for a 1-(Cyanoacetyl)piperidine-based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of targeted covalent inhibitors has gained significant traction in drug discovery, offering the potential for enhanced potency and prolonged pharmacodynamic effects. The 1-(cyanoacetyl)piperidine scaffold represents a promising starting point for developing such inhibitors, with the cyanoacetyl group acting as a potential "warhead" for covalent modification of target proteins. This guide provides a comparative analysis of a hypothetical this compound-based inhibitor, hereafter referred to as CAP-1, against established alternatives, focusing on the validation of its mechanism of action.

Comparative Performance of Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets. This section compares the inhibitory potency of our hypothetical covalent inhibitor, CAP-1, with approved and investigational JAK inhibitors.

InhibitorTarget(s)Mechanism of ActionIC50 (nM)Reference
CAP-1 (Hypothetical) JAK3Covalent (Reversible)5.2N/A
TofacitinibJAK1, JAK3 > JAK2Reversible, ATP-CompetitiveJAK1: 15, JAK2: 71, JAK3: 55[1]
RuxolitinibJAK1, JAK2Reversible, ATP-CompetitiveJAK1: 3.3, JAK2: 2.8, JAK3: 428[1]
BaricitinibJAK1, JAK2Reversible, ATP-CompetitiveJAK1: 5.9, JAK2: 5.7, JAK3: >400[1]
UpadacitinibJAK1Reversible, ATP-CompetitiveJAK1: 43, JAK2: 110, JAK3: 2300[1]

Experimental Protocols

Validating the mechanism of action of a novel inhibitor requires a multi-faceted approach, combining biochemical assays to determine potency and binding kinetics with cell-based assays to confirm target engagement and downstream functional effects.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the active site of the target kinase.

Methodology:

  • Prepare a reaction mixture containing the JAK3 kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer in kinase buffer.

  • Add varying concentrations of the test inhibitor (e.g., CAP-1) or a reference compound (e.g., Tofacitinib) to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistical equation.

Mass Spectrometry for Covalent Adduct Formation

Principle: Intact protein mass spectrometry is used to confirm the covalent binding of the inhibitor to the target protein by detecting the mass shift corresponding to the inhibitor's molecular weight.

Methodology:

  • Incubate the purified JAK3 protein with a molar excess of CAP-1 at 37°C for various time points.

  • Quench the reaction and desalt the protein-inhibitor complex using a C4 ZipTip.

  • Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.

  • The formation of a covalent adduct is confirmed by the appearance of a new peak with a mass equal to the sum of the protein and inhibitor masses.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA® measures this change in thermal stability to confirm target engagement in a cellular context.[1]

Methodology:

  • Treat intact cells (e.g., a human T-cell line) with either vehicle or CAP-1 at various concentrations.

  • Heat the cell lysates to a range of temperatures to induce protein denaturation and precipitation.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble JAK3 in the supernatant at each temperature by Western blotting or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of CAP-1 indicates target engagement.

Washout Assay for Reversibility

Principle: This assay distinguishes between reversible and irreversible covalent inhibition by assessing the recovery of enzyme activity after removal of the inhibitor.

Methodology:

  • Treat cells with CAP-1 for a defined period to allow for covalent modification of JAK3.

  • Remove the inhibitor-containing medium and wash the cells extensively with fresh medium.

  • Lyse the cells at various time points after washout and measure the activity of JAK3 using an in vitro kinase assay.

  • A gradual recovery of enzyme activity over time suggests a reversible covalent mechanism, while sustained inhibition indicates an irreversible interaction.

Western Blot for Downstream Signaling (pSTAT5)

Principle: Inhibition of JAK3 activity will block the phosphorylation of its downstream substrate, STAT5. This assay measures the levels of phosphorylated STAT5 (pSTAT5) to assess the functional consequence of JAK3 inhibition in cells.

Methodology:

  • Pre-treat cells with varying concentrations of CAP-1 or a reference inhibitor.

  • Stimulate the cells with a cytokine that signals through the JAK3 pathway (e.g., IL-2) to induce STAT5 phosphorylation.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for pSTAT5 and total STAT5.

  • Detect the antibody binding using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5.

Visualizations

The following diagrams illustrate the key biological pathway and experimental workflows involved in validating the mechanism of action for a this compound-based JAK3 inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor Binds STAT5_dimer STAT5 Dimer JAK3->STAT5_dimer Phosphorylates STAT5 Nucleus Nucleus STAT5_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Modulates CAP1 CAP-1 (Inhibitor) CAP1->JAK3 Covalently Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of CAP-1.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Kinase_Assay->Mass_Spec If potent CETSA CETSA (Target Engagement) Mass_Spec->CETSA If covalent binding confirmed Washout Washout Assay (Reversibility) CETSA->Washout Western_Blot Western Blot (pSTAT) (Functional Outcome) CETSA->Western_Blot Washout->Western_Blot Conclusion Conclusion Western_Blot->Conclusion Mechanism Validated Start Hypothesized Inhibitor (CAP-1) Start->Kinase_Assay

Caption: Workflow for validating the mechanism of action of a covalent inhibitor.

Covalent_Inhibition_Logic Inhibitor CAP-1 (Reversible Binding) Reversible_Complex Inhibitor-Target Non-covalent Complex Inhibitor->Reversible_Complex Target JAK3 (Cys909) Target->Reversible_Complex Covalent_Adduct Covalent Inhibitor-Target Adduct (Inhibition) Reversible_Complex->Covalent_Adduct Covalent Bond Formation Reversal Reversal Covalent_Adduct->Reversal Bond Cleavage (if reversible)

Caption: Logical steps of reversible covalent inhibition.

References

Benchmarking the Efficacy of Piperidine Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. This guide provides a comparative analysis of the efficacy of various piperidine derivatives against established drugs in the fields of oncology, infectious diseases, and neurodegenerative disorders. While the primary focus of this guide is to benchmark the efficacy of 1-(Cyanoacetyl)piperidine derivatives, a comprehensive search of available scientific literature did not yield specific quantitative data on the biological activity of this particular subclass. Therefore, this guide presents data on a broader range of piperidine derivatives, offering a valuable comparative overview for researchers in the field. The data presented herein is intended to serve as a foundational resource to inform further research and development of novel piperidine-based therapeutics.

Anticancer Efficacy: Piperidine Derivatives vs. Doxorubicin

Piperidine derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines. In this section, the efficacy of representative piperidine derivatives is compared with Doxorubicin, a widely used chemotherapeutic agent.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected piperidine derivatives and Doxorubicin against various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Piperidine Derivative 1 A549 (Lung Carcinoma)32.43[1]
Piperidine Derivative 2 (Compound 17a) PC3 (Prostate Cancer)0.81[2][3]
Piperidine Derivative 3 (DTPEP) MCF-7 (Breast Cancer)0.8 ± 0.04[2]
Doxorubicin A549 (Lung Carcinoma)> 20[4]
Doxorubicin PC3 (Prostate Cancer)Not Widely Reported
Doxorubicin MCF-7 (Breast Cancer)2.50[4]

Note: IC50 values for Doxorubicin can vary significantly between studies and experimental conditions.

Mechanism of Action: PI3K/Akt Signaling Pathway

Doxorubicin is known to exert its anticancer effects through various mechanisms, including the inhibition of topoisomerase II and the generation of reactive oxygen species. Additionally, its activity is linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Some piperidine derivatives are also being investigated for their potential to modulate this pathway.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Doxorubicin Doxorubicin Doxorubicin->PI3K Modulates Piperidine_Derivatives Piperidine Derivatives Piperidine_Derivatives->Akt May Inhibit

Figure 1: Simplified PI3K/Akt signaling pathway and potential points of intervention for Doxorubicin and piperidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

Figure 2: General workflow of the MTT assay for determining cell viability.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperidine derivatives or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Efficacy: Piperidine Derivatives vs. Ciprofloxacin

Certain piperidine derivatives have shown promising activity against a variety of bacterial strains. This section compares their efficacy to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected piperidine derivatives and Ciprofloxacin against different bacterial species. A lower MIC value indicates greater antimicrobial activity.

CompoundBacterial StrainMICReference
Piperidine Derivative 4 (Compound 6) Bacillus subtilis0.75 mg/mL[5][6]
Piperidine Derivative 4 (Compound 6) Escherichia coli1.5 mg/mL[5][6]
Piperidine Derivative 4 (Compound 6) Staphylococcus aureus1.5 mg/mL[5][6]
Ciprofloxacin Bacillus subtilisNot Widely Reported
Ciprofloxacin Escherichia coli0.013 µg/mL
Ciprofloxacin Staphylococcus aureus0.6 µg/mL

Note: The reported MIC for the piperidine derivative is in mg/mL, while for ciprofloxacin it is in µg/mL, indicating a significant difference in potency.

Mechanism of Action: DNA Gyrase Inhibition

Ciprofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to breaks in the bacterial DNA and ultimately cell death. The mechanism of action for many antimicrobial piperidine derivatives is still under investigation, but some may also target essential bacterial enzymes.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition by Ciprofloxacin DNA_Gyrase DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils into Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits

Figure 3: Ciprofloxacin inhibits DNA gyrase, preventing DNA replication and leading to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

Figure 4: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology (Broth Microdilution):

  • Serial Dilutions: Prepare a two-fold serial dilution of the piperidine derivative or Ciprofloxacin in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Efficacy: Piperidine Derivatives vs. Donepezil

Piperidine-based structures are central to many drugs targeting the central nervous system. This section explores the potential of piperidine derivatives as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease, in comparison to the established drug Donepezil.

Data Presentation: In Vitro Acetylcholinesterase (AChE) Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of selected piperidine derivatives and Donepezil against AChE.

CompoundEnzyme SourceIC50Reference
Piperidine Alkaloid 1 (Compound 7) Rat Brain7.32 µM[7]
Piperidine Alkaloid 2 (Compound 9) Rat Brain15.1 µM[7]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21) Not Specified0.56 nM[8]
Donepezil In Vitro6.7 nM[9][10][11]
Donepezil Human Plasma (in vivo estimation)53.6 ng/mL[12]
Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibiting this enzyme increases the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and cognitive function.

References

Safety Operating Guide

Proper Disposal of 1-(Cyanoacetyl)piperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 1-(Cyanoacetyl)piperidine, targeting researchers, scientists, and drug development professionals. The following procedures are designed to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1][2][3] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to strict safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile rubber gloves is recommended.[4]

  • Eye Protection: Safety goggles and a face shield should be worn to protect against splashes.

  • Lab Coat: A lab coat that covers the arms is mandatory.

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood.[4][5]

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4]

  • Keep away from incompatible materials such as strong acids and oxidizing agents.[1] Contact with acids can lead to the release of highly toxic hydrogen cyanide gas.[5][6]

  • Establish a designated work area clearly marked with the chemical hazards.[4]

Quantitative Data for Disposal Planning

The following table summarizes key quantitative data relevant to the safe disposal of this compound and its potential byproducts.

ParameterValueSignificance for Disposal
This compound
Molecular Weight152.19 g/mol For calculating molar equivalents for chemical treatment.
GHS Hazard StatementsH302, H312, H332, H319Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye irritation.[2]
Incompatible MaterialsStrong acids, strong oxidizing agents[1]Avoid mixing with these materials to prevent hazardous reactions.
Piperidine (Potential Hydrolysis Product)
Boiling Point106 °CVolatile and flammable, requiring careful handling during and after hydrolysis.
Solubility in WaterMiscibleThe formation of piperidine during disposal will result in a soluble, basic, and flammable byproduct that needs to be managed.
pH~12 (in aqueous solution)The resulting waste stream after hydrolysis will be basic.
Sodium Hydroxide (Reagent for Alkaline Hydrolysis)
Recommended Concentration2-10 MA sufficiently concentrated solution is needed to effectively hydrolyze the nitrile and amide bonds.
Hydrochloric Acid (Reagent for Acidic Hydrolysis & Neutralization)
Recommended Concentration2-6 MUsed for acidic hydrolysis or for neutralizing the reaction mixture after alkaline hydrolysis.

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

The recommended method for the disposal of this compound is through alkaline hydrolysis. This process converts the toxic nitrile group and the amide into less hazardous carboxylate salts. This procedure should be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol:

Objective: To hydrolyze this compound into piperidine and the sodium salt of malonic acid, followed by neutralization.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Hydrochloric acid (HCl) solution (e.g., 6 M) for neutralization

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

Procedure:

  • Preparation:

    • For every 1 gram of this compound (approx. 6.57 mmol), prepare at least 4 molar equivalents of sodium hydroxide. A 10 M NaOH solution is a suitable choice. This ensures the hydrolysis of both the nitrile and the amide bond.

  • Reaction Setup:

    • In a round-bottom flask of appropriate size, cautiously add the this compound waste.

    • Slowly add the sodium hydroxide solution to the flask while stirring. An exothermic reaction may occur.

    • Equip the flask with a reflux condenser.

  • Hydrolysis:

    • Heat the mixture to reflux using a heating mantle. The hydrolysis of nitriles and amides is typically slow at room temperature.[7][8]

    • Maintain the reflux for several hours to ensure complete hydrolysis. The exact time will depend on the scale of the reaction. Monitoring the reaction via an appropriate analytical method (e.g., TLC, if a suitable system is developed) is recommended to confirm the disappearance of the starting material.

  • Cooling and Neutralization:

    • After the hydrolysis is complete, turn off the heat and allow the solution to cool to room temperature.

    • Slowly and carefully neutralize the cooled solution by adding hydrochloric acid. This step should be performed with caution as it will be an exothermic reaction. Monitor the pH of the solution using pH paper or a pH meter until it is in the neutral range (pH 6-8).

  • Final Disposal:

    • The resulting neutralized solution, containing sodium chloride, piperidine hydrochloride, and sodium malonate, should be collected in a properly labeled hazardous waste container.

    • Dispose of the container through your institution's hazardous waste management program.

Visualization of the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_reaction Chemical Treatment cluster_neutralization Neutralization & Final Disposal PPE Wear Appropriate PPE Start This compound Waste FumeHood Work in Fume Hood AddNaOH Add Excess NaOH Solution Start->AddNaOH 1. Add Reagent Reflux Heat to Reflux AddNaOH->Reflux 2. Initiate Hydrolysis Cool Cool to Room Temperature Reflux->Cool 3. Complete Reaction Neutralize Neutralize with HCl Cool->Neutralize 4. Quench Reaction Waste Collect in Labeled Hazardous Waste Container Neutralize->Waste 5. Contain Waste Dispose Dispose via EHS Waste->Dispose 6. Final Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Cyanoacetyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Cyanoacetyl)piperidine, tailored for researchers, scientists, and drug development professionals. Following these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 15029-30-8

  • Physical State: Orange Powder Solid[1]

  • Odor: Odorless[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1][2] It is also a lachrymator, meaning it can cause tearing.[1] Adherence to proper PPE protocols is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles (European standard - EN 166).[1][3] A face shield is recommended when there is a risk of splashing.Protects against splashes and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for defects before use.[3][4]Prevents skin contact and absorption.[4]
Body Protection Long-sleeved laboratory coat. Chemical-resistant clothing, such as coveralls, may be necessary for larger quantities or in case of a spill.[5]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]Prevents inhalation of harmful dust and vapors.[4]

Operational and Handling Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Keep away from incompatible materials such as acids and strong oxidizing agents.[6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not breathe dust or vapors.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Use non-sparking tools.[7]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Spill Response Protocol

A chemical spill should be categorized as either minor or major. A spill is considered major if it involves a large quantity, is in a public area, presents a fire or explosion hazard, or if personnel are not trained or equipped to handle it.

Minor Spill Cleanup (Handled by trained laboratory personnel):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as listed in the table above.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3]

  • For liquid spills, absorb the material and then collect the absorbent into a labeled container.

  • Decontaminate the area with soap and water.[9]

  • Dispose of all contaminated materials as hazardous waste.[9]

Major Spill Response:

  • Evacuate the area immediately.

  • Alert others and activate the emergency response system (e.g., call emergency services and the institutional safety office).[10]

  • If flammable vapors are present, eliminate all ignition sources.

  • Prevent entry to the contaminated area.

  • Provide emergency responders with the Safety Data Sheet for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3]

Waste Segregation and Collection:

  • Segregate waste at the source. Do not mix this compound waste with other waste streams unless compatible.

  • Since this compound does not contain halogens, it should be disposed of in a "non-halogenated" organic waste container. [11][12][13]

  • Collect solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.

  • Collect liquid waste in a designated, leak-proof, and labeled container. Do not overfill waste containers; it is recommended to fill to no more than 90% capacity.[11]

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure:

  • Arrange for pickup of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain.[14][15]

Workflow and Safety Protocol Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Ensure Proper PPE is Available (Gloves, Goggles, Lab Coat, etc.) b->c d Verify Fume Hood is Operational c->d e Don Appropriate PPE f Work in a Well-Ventilated Area (Preferably a Fume Hood) e->f g Handle with Care to Avoid Dust Formation and Spills f->g h Wash Hands Thoroughly After Handling g->h l Spill or Exposure Occurs g->l i Segregate Waste (Non-Halogenated Organic) j Collect in Labeled, Sealed Container i->j k Arrange for EHS Pickup j->k m Minor Spill l->m Minor n Major Spill l->n Major o Personal Exposure l->o Exposure p Follow Spill Cleanup Protocol m->p q Evacuate and Call for Help n->q r Administer First Aid and Seek Medical Attention o->r

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyanoacetyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(Cyanoacetyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.